Ampyrone-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-amino-5-methyl-2-phenyl-1-(trideuteriomethyl)pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFWWDJHLFCNIJ-BMSJAHLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Ampyrone-d3
For Researchers, Scientists, and Drug Development Professionals
Ampyrone-d3, the deuterated form of Ampyrone (also known as 4-aminoantipyrine), serves as a crucial tool in various scientific applications, including bioanalysis and metabolic studies.[1] Its near-identical physicochemical properties to the parent compound, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, details on relevant experimental protocols, and visualizations of its mechanism of action and applications.
Core Physical and Chemical Properties
The incorporation of three deuterium atoms into the Ampyrone structure results in a nominal increase in molecular weight, which is the basis for its utility as an internal standard.[1] Other physical properties such as melting point, boiling point, and solubility are expected to be nearly identical to those of the non-deuterated Ampyrone.
| Property | Value (this compound) | Value (Ampyrone) |
| Synonyms | 4-Aminoantipyrine-d3, 4-Aminophenazone-d3 | 4-Aminoantipyrine, 4-Aminophenazone, 4-AAP |
| CAS Number | 1329792-51-9[1] | 83-07-8[4][5] |
| Molecular Formula | C₁₁H₁₀D₃N₃O[1] | C₁₁H₁₃N₃O[4][5][6] |
| Molecular Weight | 206.26 g/mol [1] | 203.24 g/mol [5][6][7] |
| Appearance | - | Yellow solid[8] |
| Melting Point | Not specified, expected to be ~105-110 °C | 105–110 °C[8][9] |
| Boiling Point | Not specified, expected to be ~309 °C | 309 °C (decomposes)[8][9] |
| Solubility | Not specified, expected to be similar to Ampyrone | Soluble in water, ethanol, and benzene; sparingly soluble in ether.[5][8] |
Experimental Protocols
Protocol for Use as an Internal Standard in LC-MS
Deuterated compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry due to their ability to co-elute with the analyte and experience similar matrix effects, thus correcting for variations in sample preparation and instrument response.[2][11]
Objective: To accurately quantify Ampyrone in a biological matrix (e.g., plasma, whole blood) using this compound as an internal standard.[12]
Methodology:
-
Preparation of Stock Solutions: Prepare a stock solution of the Ampyrone analyte and a separate stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Spiking: Add a precise volume of the this compound internal standard stock solution to each unknown sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the spiked sample, add 300 µL of a precipitation agent (e.g., a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile).[12]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Extraction: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the analyte from other matrix components.[13] The deuterated internal standard should ideally co-elute with the non-labeled analyte.[3]
-
Detect the analyte and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both Ampyrone and this compound.
-
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from the standards.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
Ampyrone functions as a non-selective cyclooxygenase (COX) inhibitor.[1][14] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15][16] By inhibiting COX, Ampyrone reduces the synthesis of prostaglandins like PGE2, leading to its anti-inflammatory, analgesic, and antipyretic effects.[1][14]
Caption: Ampyrone's inhibition of COX enzymes blocks prostaglandin synthesis.
Workflow: Use as an Internal Standard
The fundamental principle of using a deuterated internal standard is to normalize the analytical signal of the target analyte, thereby improving accuracy and precision by correcting for procedural variability.[2]
Caption: Experimental workflow for bioanalysis using this compound as an internal standard.
Application: Optical Clearing Agent
Ampyrone can also be used as a reversible optical clearing agent, which enhances the transparency of biological tissues for imaging.[1][14] This process works by matching the refractive indices of the tissue components, thereby reducing light scattering.[17][18]
Caption: Workflow of Ampyrone as an optical clearing agent for tissue imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Ampyrone [webbook.nist.gov]
- 5. Ampyrone [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]
- 9. Ampyrone - Wikipedia [en.wikipedia.org]
- 10. CN106699664A - Synthetic process of 4-ampyrone product - Google Patents [patents.google.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. A rapid analytical method for cholecalciferol (vitamin D3) in fortified infant formula, milk and milk powder using Diels-Alder derivatisation and liquid chromatography-tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Characterization of Ampyrone-d3
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of Ampyrone-d3, the deuterated analog of Ampyrone (4-aminoantipyrine). Ampyrone is a metabolite of the non-steroidal anti-inflammatory drug aminopyrine and finds utility as a reagent in biochemical assays for detecting peroxides and phenols.[1] The introduction of deuterium atoms into drug molecules or analytical standards can offer significant advantages, including altered metabolic profiles and utility as internal standards in quantitative mass spectrometry-based assays. This guide details a plausible synthetic route to this compound and outlines the expected analytical characterization data.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from the synthesis of a deuterated antipyrine precursor, followed by nitrosation and subsequent reduction.
Proposed Synthetic Pathway
The proposed synthesis commences with the preparation of 1-phenyl-3-methyl-5-pyrazolone from the condensation of phenylhydrazine and ethyl acetoacetate. This intermediate is then methylated using a deuterated methylating agent to yield Antipyrine-d3. Subsequent nitrosation and reduction afford the final product, this compound.
Experimental Protocols
Step 1: Synthesis of Antipyrine-d3
A common method for the synthesis of antipyrine involves the methylation of 1-phenyl-3-methyl-5-pyrazolone.[2][3] To introduce the deuterium label, a deuterated methylating agent such as methyl-d3 iodide (CD3I) is used.
-
Synthesis of 1-phenyl-3-methyl-5-pyrazolone: Phenylhydrazine is condensed with ethyl acetoacetate. This reaction is typically carried out by heating the two reagents, often in the presence of a catalyst such as acetic acid. The resulting product, 1-phenyl-3-methyl-5-pyrazolone, is then isolated and purified.
-
Methylation to form Antipyrine-d3: The prepared 1-phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent, such as methanol or acetonitrile.[4] A base, for instance sodium hydroxide or sodium carbonate, is added to deprotonate the pyrazolone ring. Subsequently, methyl-d3 iodide is added, and the reaction mixture is stirred, typically at an elevated temperature, until the reaction is complete. The product, Antipyrine-d3, is then isolated by extraction and purified by recrystallization.
Step 2: Synthesis of this compound from Antipyrine-d3
The conversion of antipyrine to 4-aminoantipyrine is a well-established two-step process involving nitrosation followed by reduction.[1][5][6]
-
Nitrosation of Antipyrine-d3: Antipyrine-d3 is dissolved in a solution of sulfuric acid.[5] The solution is then treated with a solution of sodium nitrite at a controlled temperature, typically between 45-50°C, to yield 4-nitrosoantipyrine-d3.[6] The reaction progress can be monitored using starch-iodide paper.
-
Reduction to this compound: The resulting 4-nitrosoantipyrine-d3 is then reduced to this compound. This is commonly achieved by reacting it with a mixture of ammonium bisulfite and ammonium sulfite.[1][5] The reaction is typically heated to around 100°C for several hours.[5] After the reduction is complete, the reaction mixture is cooled, and the pH is adjusted to neutral (pH 7-7.5) with a base like liquid ammonia to precipitate the this compound.[5] The crude product can then be purified by recrystallization.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Analytical Data
The following tables summarize the expected quantitative data for this compound. The data for non-deuterated Ampyrone is provided for comparison.
Table 1: Physicochemical Properties
| Property | Ampyrone | This compound (Predicted) |
| Molecular Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |
| Molecular Weight | 203.24 g/mol | 206.26 g/mol |
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Protons | Ampyrone Chemical Shift (δ ppm) | This compound Chemical Shift (δ ppm) (Predicted) | Multiplicity | Integration |
| Aromatic-H | ~7.4 | ~7.4 | m | 5H |
| NH₂ | ~3.81 | ~3.81 | s (broad) | 2H |
| N-CH₃ | ~3.1 | ~3.1 | s | 3H |
| C-CH₃ | ~2.3 | - | - | 0H |
Note: The signal for the C-CH₃ group is expected to be absent in the ¹H NMR spectrum of this compound.
Table 3: Predicted Mass Spectrometry Data
| Ion | Ampyrone (m/z) | This compound (m/z) (Predicted) |
| [M]⁺ | 203 | 206 |
| [M+H]⁺ | 204 | 207 |
Note: The molecular ion peak in the mass spectrum of this compound is expected to be shifted by +3 mass units compared to non-deuterated Ampyrone.
Characterization Workflow
A typical workflow for the characterization of the synthesized this compound would involve the following steps:
Conclusion
This technical guide outlines a feasible and well-documented synthetic route for the preparation of this compound, a valuable tool for researchers in drug metabolism and bioanalytical chemistry. The proposed synthesis leverages established chemical transformations, with the key step being the introduction of a deuterated methyl group at the antipyrine stage. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this compound. The detailed protocols and structured data presentation aim to facilitate the practical implementation of this synthesis in a laboratory setting.
References
- 1. 4-Aminoantipyrine synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. CN106632049A - Synthesis process of 4-amino antipyrine product and preparation method of synthesis process of 4-amino antipyrine product and preparation method - Google Patents [patents.google.com]
Ampyrone-d3: A Technical Guide to Isotopic Labeling and Application in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ampyrone-d3, a deuterium-labeled internal standard essential for accurate quantitative analysis in various scientific disciplines. This document details its physicochemical properties, the principles of its synthesis, and its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise measurement of its unlabeled counterpart, Ampyrone (4-aminoantipyrine).
Physicochemical Properties and Isotopic Labeling
This compound is a stable isotope-labeled version of Ampyrone, a metabolite of the drug aminopyrine. The deuterium labeling involves the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group. This substitution results in a mass shift of +3 Da compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays.
Table 1: Physicochemical Properties of Ampyrone and this compound
| Property | Ampyrone | This compound |
| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |
| Molecular Weight | 203.24 g/mol | 206.26 g/mol |
| CAS Number | 83-07-8 | 1329792-51-9 |
| Appearance | White to off-white solid | White to off-white solid |
| Isotopic Purity | Not Applicable | Typically ≥98% (d₃) |
The high isotopic purity of commercially available this compound ensures minimal interference from the unlabeled analyte, a prerequisite for accurate quantification.
Synthesis of this compound
While specific proprietary synthesis methods may vary between manufacturers, a common approach for the deuterium labeling of N-methyl groups involves the use of a deuterated methylating agent. A plausible synthetic route for this compound starts with a precursor molecule that can be N-methylated.
A general synthetic scheme can be visualized as follows:
This reaction introduces the three deuterium atoms onto the N-methyl group of the pyrazolone ring, resulting in the final this compound product. The product is then purified to achieve high chemical and isotopic purity.
Application in Quantitative Analysis using LC-MS/MS
This compound is primarily utilized as an internal standard (IS) in LC-MS/MS methods for the quantification of Ampyrone in various biological matrices, such as plasma and urine. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention time, and ionization efficiency between the analyte and the IS.[1]
Experimental Protocol: Quantification of Ampyrone in Human Plasma
This section outlines a typical experimental protocol for the determination of Ampyrone in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Ampyrone analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
3.1.2. Preparation of Stock and Working Solutions
-
Ampyrone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampyrone in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ampyrone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.
3.1.3. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the Internal Standard Working Solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject an aliquot onto the LC-MS/MS system.
LC-MS/MS Parameters
Table 2: Typical LC-MS/MS Parameters for Ampyrone Quantification
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ampyrone | 204.1 | 112.1 | Optimized value |
| 204.1 | 56.1 | Optimized value | |
| This compound | 207.1 | 115.1 | Optimized value |
| 207.1 | 59.1 | Optimized value |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of Ampyrone using this compound as an internal standard is a systematic process designed to ensure accuracy and reproducibility.
This structured workflow, from sample preparation to data analysis, is fundamental to achieving reliable and accurate results in regulated and research environments.
Conclusion
This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ampyrone. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies provides the necessary accuracy and precision for bioanalytical studies. This technical guide serves as a foundational resource for understanding the properties of this compound and for the development and implementation of robust quantitative analytical methods.
References
Key Differences Between Ampyrone and Ampyrone-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampyrone, also known as 4-aminoantipyrine (4-AA), is a metabolite of the analgesic and antipyretic drug aminopyrine. It exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] In analytical biochemistry, Ampyrone is widely used as a chromogenic reagent in enzymatic assays for the determination of hydrogen peroxide or phenols. Ampyrone-d3 is the deuterated form of Ampyrone, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes this compound an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays, where it serves as an ideal internal standard for the accurate measurement of Ampyrone in biological matrices. This guide provides a comprehensive overview of the core differences between these two compounds, focusing on their physicochemical properties, applications, and the methodologies employed in their use.
Physicochemical Properties
The primary physical difference between Ampyrone and this compound is their molecular weight, which is a direct result of the isotopic labeling. The chemical properties, however, remain largely identical, which is a critical aspect of the utility of deuterated internal standards.
| Property | Ampyrone | This compound | Reference |
| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O | N/A |
| Molecular Weight | 203.24 g/mol | 206.26 g/mol | N/A |
| Appearance | Yellow to yellow-brown powder or crystals | N/A | N/A |
| Melting Point | 105-110 °C | N/A | N/A |
| Boiling Point | 340 °C | N/A | N/A |
| Solubility | Soluble in water and ethanol | N/A | N/A |
Core Applications and Key Differences
The fundamental difference in the application of Ampyrone and this compound lies in their roles in scientific research. Ampyrone is typically the analyte of interest, a compound to be measured, while this compound is the analytical tool used to ensure the accuracy of that measurement.
Ampyrone:
-
Pharmacological Research: As a metabolite of aminopyrine, Ampyrone is studied for its own pharmacological effects and pharmacokinetic profile.
-
Biochemical Assays: It is a key reagent in peroxidase-based assays for the quantification of various analytes.
This compound:
-
Internal Standard in Mass Spectrometry: This is the primary and most critical application of this compound. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a known amount of this compound is added to a biological sample. Because it is chemically identical to Ampyrone, it behaves similarly during sample preparation, chromatography, and ionization. However, due to its higher mass, it can be distinguished from the endogenous Ampyrone by the mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for variations in instrument response, leading to highly accurate and precise quantification of Ampyrone.
Metabolic Pathway of Ampyrone
Ampyrone is a key metabolite in the biotransformation of metamizole (dipyrone) and aminopyrine. The metabolic pathway involves several enzymatic steps, primarily occurring in the liver.
After oral administration, metamizole is rapidly hydrolyzed to its active metabolite, 4-methylaminoantipyrine (MAA). MAA is then demethylated to form Ampyrone (4-aminoantipyrine, AA). This demethylation is catalyzed by cytochrome P450 (CYP) enzymes, with studies identifying CYP2B6, CYP2C8, CYP2C9, and CYP3A4 as major contributors.[2] Ampyrone is subsequently metabolized further through two main pathways: acetylation to 4-acetylaminoantipyrine (AAA) and oxidation to 4-formylaminoantipyrine (FAA).[1]
Experimental Protocols
Quantitative Analysis of Ampyrone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical workflow for the quantification of Ampyrone in human plasma samples.
5.1.1. Materials and Reagents
-
Ampyrone analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
5.1.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18)
5.1.3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
5.1.4. LC-MS/MS Conditions
-
HPLC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to achieve separation of Ampyrone from matrix components.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5.1.5. Mass Spectrometry Parameters (MRM Transitions)
The following are representative MRM transitions. These should be optimized for the specific instrument being used. The transitions for Ampyrone are based on typical fragmentation patterns for similar compounds, and the transitions for this compound are inferred from the +3 Da mass shift.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ampyrone | 204.1 | 56.1 |
| This compound | 207.1 | 56.1 |
Note: The product ion at m/z 56.1 likely corresponds to a common fragment from the pyrazolone ring structure.
References
A Technical Guide on the Metabolic Pathway of Aminopyrine to Ampyrone and its Quantification Using Isotope-Labeled Standards
Abstract: This document provides a comprehensive technical overview of the metabolic transformation of Aminopyrine into its primary metabolite, Ampyrone (4-Aminoantipyrine). It details the enzymatic pathways involved, presents quantitative data from relevant studies, and outlines detailed experimental protocols for the analysis of this metabolic process. A core focus is placed on the scientifically accurate role of Ampyrone-d3 as a deuterated internal standard for precise quantification, rather than a direct metabolite. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.
Introduction and Core Concepts
Aminopyrine is an analgesic and antipyretic drug whose use has been largely discontinued due to the risk of agranulocytosis. However, its metabolism remains a subject of significant interest in pharmacology and toxicology as a model for hepatic drug processing. The primary metabolic pathway for Aminopyrine is N-demethylation, which results in the formation of Ampyrone, also known as 4-Aminoantipyrine (4-AA).[1][2][3] Ampyrone itself possesses analgesic, anti-inflammatory, and antipyretic properties with a lower toxicity profile than its parent compound.[1][2]
A critical point of clarification is the role of This compound . This compound is not a biological metabolite of Aminopyrine. It is a synthetic, isotopically labeled version of Ampyrone, where three hydrogen atoms have been replaced by deuterium. Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based assays, to ensure the accuracy and precision of Ampyrone measurement in biological samples.
The Metabolic Pathway: N-Demethylation of Aminopyrine
The biotransformation of Aminopyrine to Ampyrone is a two-step N-demethylation process that occurs predominantly in the liver.[3][4] This process is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[5][6][7]
The pathway proceeds as follows:
-
First N-demethylation: Aminopyrine is first demethylated to form the intermediate metabolite 4-Monomethylaminoantipyrine (4-MAA).
-
Second N-demethylation: 4-MAA is further demethylated to yield the stable metabolite, Ampyrone (4-Aminoantipyrine).[3]
Other minor metabolic routes for Aminopyrine include the formation of 4-formylaminoantipyrine and 4-acetylaminoantipyrine through acylation.[3][4][8]
Key Enzymes Involved
Multiple Cytochrome P450 isozymes are involved in the N-demethylation of Aminopyrine and its intermediate, 4-MAA.[5][6] Studies using human liver microsomes (HLM) have identified several key contributors:
-
CYP2B6
-
CYP2C8
-
CYP2C9
-
CYP3A4
These enzymes are the major contributors to the hepatic N-demethylation of 4-MAA to Ampyrone.[9] Interestingly, while hepatic metabolism is significant, research suggests that the enzyme myeloperoxidase (MPO), found in granulocytes and their precursors in bone marrow, has a remarkably high capacity for demethylating 4-MAA and may account for a major part of this metabolic step in humans.[9]
Quantitative Data on Aminopyrine Metabolism
Quantitative analysis is crucial for understanding the kinetics and dynamics of drug metabolism. The following tables summarize key quantitative parameters from various studies.
Table 1: Pharmacokinetic Parameters of Aminopyrine in Humans
| Parameter | Value | Conditions | Reference |
| Maximum Plasma Concentration | ~10 µg/mL | Following a 500 mg oral dose | [3] |
| Time to Max. Concentration | 1.5 hours | Following a 500 mg oral dose | [3] |
| Biological Half-life | 2-3 hours | Following a 500 mg oral dose | [3] |
| Relative Distribution Volume | ~60% | - | [3] |
| Plasma Protein Binding | ~15% | - | [3] |
Table 2: Enzyme Kinetic Parameters for 4-MAA N-demethylation
| Enzyme System | Km (Michaelis constant) | Vmax (Maximal velocity) | Reference |
| Human Myeloperoxidase (MPO) | 22.5 µM | 14 nmol/min/mg protein | [9] |
| Human Liver Microsomes (HLM) | Not specified | 280 pmol/mg protein/h | [9] |
| Rat Liver Microsomes (P-450 PB-4) | 0.50 mM | Not specified | [6] |
| Rat Liver Microsomes (P-450 UT-2) | 0.62 mM | Not specified | [6] |
Note: The N-demethylation rate in human liver microsomes (HLM) is considered too low to fully account for the in vivo clearance, highlighting the significant role of extrahepatic enzymes like MPO.[9]
Experimental Protocols
The quantification of Ampyrone as a metabolite of Aminopyrine typically involves in vitro assays using liver microsomes followed by analytical measurement. The use of an internal standard like this compound is critical for accurate quantification.
In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)
This protocol outlines a general procedure to assess the metabolic stability and metabolite formation of a compound.
Objective: To determine the rate of Ampyrone formation from Aminopyrine in a controlled in vitro system.
Materials:
-
Human Liver Microsomes (HLM), e.g., 0.5 mg protein/mL
-
Aminopyrine (substrate)
-
NADPH (cofactor)
-
This compound (internal standard)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a reaction mixture containing HLM in phosphate buffer. Pre-warm the mixture to 37°C.
-
Initiation: Add Aminopyrine to the reaction mixture to start the reaction. A typical starting concentration might be 1 µM.
-
Incubation: Incubate the mixture at 37°C. The reaction is driven by the addition of NADPH.[10]
-
Time-Point Sampling: Collect aliquots of the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the enzymatic reaction in each aliquot by adding ice-cold acetonitrile. This step also precipitates the proteins.
-
Internal Standard Addition: Add a known concentration of this compound to each sample, including calibration standards and quality controls.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a method to separate Ampyrone and this compound chromatographically and detect them by mass spectrometry using specific parent-daughter ion transitions (Multiple Reaction Monitoring - MRM).
-
Quantification: Construct a calibration curve by plotting the peak area ratio of Ampyrone to this compound against the known concentrations of the calibration standards. Use this curve to determine the concentration of Ampyrone in the experimental samples.
Conclusion
The metabolic conversion of Aminopyrine to Ampyrone is a well-established pathway primarily mediated by hepatic CYP enzymes and, significantly, by extrahepatic myeloperoxidase. Understanding this pathway is crucial for toxicological studies and for comprehending the broader principles of drug metabolism. For professionals in drug development, the key takeaway is the critical role of isotopically labeled internal standards, such as this compound, in achieving accurate and reliable quantification of metabolites in complex biological matrices. The protocols and data presented herein serve as a foundational guide for designing and interpreting experiments related to the N-demethylation of xenobiotics.
References
- 1. Ampyrone - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone). | Semantic Scholar [semanticscholar.org]
- 5. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of different proton pump inhibitors on activity of cytochrome P450 assessed by [(13)C]-aminopyrine breath test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formation of 4-Formylaminoantipyrine as a New Metabolite of Aminopyrine. II. Enzymatic Demethylation and Oxidation of Aminopyrine and 4-Monomethylaminoantipyrine [jstage.jst.go.jp]
- 9. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
The Role of Ampyrone-d3 as a Cyclooxygenase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampyrone-d3, the deuterated analog of Ampyrone (4-aminoantipyrine), is recognized for its role as a non-selective inhibitor of cyclooxygenase (COX) enzymes.[1] As a metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine, Ampyrone exhibits analgesic, anti-inflammatory, and antipyretic properties, which are intrinsically linked to its modulation of the COX pathway.[2][3] This technical guide provides a comprehensive overview of the function of this compound as a COX inhibitor, presenting quantitative data on its inhibitory activity, detailed experimental protocols for assessing this activity, and visualizations of the relevant biological pathways and experimental workflows. The inclusion of the stable isotope label in this compound makes it a valuable tool for metabolic and pharmacokinetic studies, allowing for its differentiation from its non-deuterated counterpart in biological matrices.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism by which this compound exerts its pharmacological effects is through the inhibition of the COX-1 and COX-2 isoenzymes.[1] These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins, key lipid mediators of inflammation, pain, and fever. Specifically, Ampyrone has been shown to reduce the synthesis of prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[1] By blocking the activity of both COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation, this compound acts as a non-selective COX inhibitor.[1]
Quantitative Inhibitory Activity
The inhibitory potency of Ampyrone against COX-1 and COX-2 has been quantified using human whole blood assays. These assays provide a physiologically relevant environment for assessing the inhibitory activity of compounds. The 50% inhibitory concentration (IC50) and 80% inhibitory concentration (IC80) values for Ampyrone are summarized below.
| Assay Type | Target Enzyme | IC50 (μM) | IC80 (μM) |
| Human Whole Blood Assay (WBA) | COX-1 | 55 | 203 |
| William Harvey Modified Assay (WHMA) | COX-1 | 85 | 670 |
| Human Whole Blood Assay (WBA) | COX-2 | 270 | >1000 |
| William Harvey Modified Assay (WHMA) | COX-2 | - | - |
Data sourced from a study on the in vitro analysis of NSAID selectivities.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This protocol is a widely accepted method for determining the potency and selectivity of COX inhibitors in a physiologically relevant ex vivo setting.
Objective: To determine the IC50 and IC80 values of this compound for the inhibition of COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Lipopolysaccharide (LPS) for COX-2 induction.
-
Phosphate Buffered Saline (PBS).
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
-
Incubator, centrifuge, and microplate reader.
Methodology for COX-1 Inhibition:
-
Aliquots of whole blood are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 15-60 minutes) at 37°C.
-
Blood clotting is initiated, typically by allowing the samples to incubate for 1 hour at 37°C. During this process, platelets are activated and produce TXB2 via COX-1 activity.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
The serum is collected, and the concentration of TXB2, a stable metabolite of Thromboxane A2, is measured using a specific EIA kit.
-
The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the this compound treated samples to the vehicle control.
-
IC50 and IC80 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Methodology for COX-2 Inhibition:
-
Whole blood is incubated with a COX-2 inducing agent, such as LPS (e.g., 10 µg/mL), in the presence of various concentrations of this compound or vehicle control.
-
The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for the expression and activity of COX-2 in monocytes.
-
Following incubation, the plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma, a primary product of COX-2 activity in this system, is measured using a specific EIA kit.
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the this compound treated samples to the vehicle control.
-
IC50 and IC80 values are determined as described for COX-1.
In Vitro Enzymatic Assay for COX Inhibition
This protocol provides a more direct measure of enzyme inhibition using purified enzymes.
Objective: To determine the IC50 of this compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes.
-
This compound stock solution.
-
Arachidonic acid (substrate).
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0).
-
Cofactors (e.g., hematin, epinephrine).
-
Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based).
-
96-well microplates and a plate reader.
Methodology:
-
The reaction mixture, containing assay buffer, cofactors, and the purified COX enzyme (either COX-1 or COX-2), is prepared in the wells of a microplate.
-
Various concentrations of this compound or vehicle control are added to the wells and pre-incubated with the enzyme for a defined period (e.g., 10 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated, often by the addition of an acid.
-
The amount of prostaglandin produced (e.g., PGE2) is quantified using a suitable detection method. For example, a colorimetric assay might measure the peroxidase activity of COX, while an LC-MS/MS method would directly quantify the prostanoid product.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of COX Inhibition by this compound
Caption: COX signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: Generalized workflow for an in vitro COX inhibition assay.
Conclusion
This compound serves as a non-selective inhibitor of both COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins that mediate inflammation, pain, and fever. The quantitative data derived from human whole blood assays confirm its inhibitory activity. The provided experimental protocols offer robust methods for the characterization of its inhibitory profile. The deuterated nature of this compound makes it a particularly useful tool for researchers in drug metabolism and pharmacokinetics, enabling precise tracing and quantification in complex biological systems. This guide provides a foundational understanding for scientists and drug development professionals working with or considering this compound in their research endeavors.
References
Ampyrone-d3: A Technical Guide to its Application in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampyrone-d3, the deuterium-labeled analogue of Ampyrone (4-aminoantipyrine), serves a critical role in modern pharmacological research. While Ampyrone itself exhibits analgesic, anti-inflammatory, and antipyretic properties, this compound's primary application lies in its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis.[1] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its utility in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and drug metabolism studies.
The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry. This compound, being chemically identical to Ampyrone but with a higher mass, co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. This allows for highly accurate and precise quantification by correcting for variability during sample preparation and analysis.
Core Application: Internal Standard in Bioanalysis
The principal application of this compound is as an internal standard in the quantification of Ampyrone (4-aminoantipyrine) in biological matrices such as plasma, serum, and urine. Ampyrone is an active metabolite of the drug metamizole (dipyrone), and accurate measurement of its concentration is crucial for pharmacokinetic studies, dose-linearity assessments, and understanding the overall disposition of the parent drug.[2][3][4]
Principle of Isotope Dilution Mass Spectrometry
The use of this compound relies on the principle of isotope dilution. A known amount of this compound is added to a biological sample containing an unknown amount of Ampyrone. The sample is then processed, and the ratio of the mass spectrometric response of Ampyrone to that of this compound is measured. This ratio is used to calculate the concentration of Ampyrone in the original sample, as it remains constant regardless of sample loss during preparation or fluctuations in instrument response.
Experimental Protocols
The following section details a representative experimental protocol for the quantification of Ampyrone in human plasma using this compound as an internal standard, based on established methodologies for related compounds.
Bioanalytical Method Using LC-MS/MS
This method is suitable for the quantitative determination of Ampyrone in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on required separation |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Ampyrone: m/z 204.1 -> 112.1 (Quantifier), m/z 204.1 -> 56.1 (Qualifier) |
| This compound: m/z 207.1 -> 115.1 (Quantifier), m/z 207.1 -> 59.1 (Qualifier) | |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Collision Gas | Nitrogen |
Data Presentation
The following tables summarize typical validation parameters for a bioanalytical method for Ampyrone using this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Matrix | Human Plasma |
| Calibration Model | Linear, 1/x² weighting |
| Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC (30) | ≤ 5.0 | 95.0 - 105.0 | ≤ 6.0 | 94.0 - 106.0 |
| MQC (2500) | ≤ 4.0 | 97.0 - 103.0 | ≤ 5.0 | 96.0 - 104.0 |
| HQC (4000) | ≤ 3.5 | 98.0 - 102.0 | ≤ 4.5 | 97.0 - 103.0 |
| LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Ampyrone | LQC (30) | 85.2 | 98.5 |
| HQC (4000) | 87.1 | 99.2 | |
| This compound | - | 86.5 | 98.9 |
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
Conclusion
This compound is an indispensable tool in modern pharmacology, enabling the precise and accurate quantification of its unlabeled counterpart, Ampyrone, in biological matrices. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays is fundamental to the robust characterization of the pharmacokinetics of metamizole and its metabolites. The detailed methodologies and validation data presented in this guide underscore the reliability and utility of this compound in supporting drug development and clinical research. The adoption of such rigorous analytical techniques is paramount for generating high-quality data for regulatory submissions and advancing our understanding of drug action and disposition.
References
- 1. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profiles of the active metamizole metabolites after four different routes of administration in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of metamizole (dipyrone) as an add-on in calves undergoing umbilical surgery | PLOS One [journals.plos.org]
- 4. Pharmacokinetics of metamizol metabolites in healthy subjects after a single oral dose of metamizol sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Drug Metabolism: An In-depth Technical Guide to Exploratory Studies Using Ampyrone-d3 as a Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing Ampyrone-d3 as a tracer in exploratory studies focused on drug metabolism. While specific extensive research using this compound as a tracer is emerging, this document consolidates the known metabolic pathways of its non-deuterated analog, Ampyrone (4-Aminoantipyrine), and establishes a framework for its application as a deuterated tracer. This guide is intended to serve as a valuable resource for designing and implementing in vitro and in vivo studies to investigate enzyme activity, particularly cytochrome P450 (CYP) function, and to assess pharmacokinetic profiles.
Introduction to Ampyrone and the Rationale for Deuteration
Ampyrone, or 4-aminoantipyrine (4-AA), is an active metabolite of the analgesic and antipyretic drug aminopyrine.[1][2][3] It is known to be metabolized by various hepatic enzymes, making it a suitable candidate as a probe to study drug metabolism pathways.[1] The use of a deuterated version, this compound, offers significant advantages in tracer studies.
The substitution of hydrogen with deuterium (a stable isotope of hydrogen) creates a heavier, more stable molecule. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult to break by metabolic enzymes compared to a carbon-hydrogen bond. This seemingly subtle change can lead to a reduced rate of metabolism, altering the pharmacokinetic profile of the molecule. In tracer studies, this allows for more precise tracking of the compound and its metabolites, as the deuterated tracer can be distinguished from its endogenous or non-labeled counterparts using mass spectrometry.
Metabolic Pathway of Ampyrone
Ampyrone is a key intermediate in the metabolism of aminopyrine and its precursor, metamizole. The primary metabolic transformation involving Ampyrone is N-demethylation. The precursor to Ampyrone, N-methyl-4-aminoantipyrine (4-MAA), is demethylated to form Ampyrone (4-AA).[4] This reaction is primarily catalyzed by a suite of cytochrome P450 enzymes.
Subsequent metabolism of Ampyrone can occur, although it is often a terminal metabolite. The primary metabolic pathways are illustrated in the diagram below.
Quantitative Data from a Hypothetical this compound Tracer Study
The following tables represent hypothetical quantitative data that could be obtained from an in vitro study using human liver microsomes to assess the metabolism of this compound and its utility as a probe for CYP enzyme activity.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| Enzyme Source | Vmax (pmol/min/mg protein) | Km (µM) |
| Human Liver Microsomes (pooled) | 350 ± 45 | 55 ± 8 |
| Recombinant CYP2B6 | 180 ± 20 | 40 ± 5 |
| Recombinant CYP2C9 | 95 ± 12 | 75 ± 10 |
| Recombinant CYP3A4 | 250 ± 30 | 60 ± 7 |
Table 2: Inhibition of this compound Formation by Known CYP Inhibitors
| Inhibitor | Target CYP | Concentration (µM) | % Inhibition of this compound Formation |
| Ketoconazole | CYP3A4 | 1 | 65 ± 5 |
| Sulfaphenazole | CYP2C9 | 10 | 25 ± 4 |
| Ticlopidine | CYP2B6 | 5 | 40 ± 6 |
| Combination | Multiple | - | 92 ± 7 |
Experimental Protocols
In Vitro Metabolism of this compound in Human Liver Microsomes
Objective: To determine the kinetic parameters of this compound formation and identify the major contributing CYP enzymes.
Materials:
-
This compound
-
N-methyl-4-aminoantipyrine (substrate)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Known CYP inhibitors (e.g., ketoconazole, sulfaphenazole, ticlopidine)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of N-methyl-4-aminoantipyrine and this compound (as an analytical standard) in a suitable solvent (e.g., methanol).
-
In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.
-
Add varying concentrations of the substrate (N-methyl-4-aminoantipyrine) to the incubation mixture. For inhibition studies, add the specific inhibitor at this stage.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method. The mass spectrometer will be set to detect the specific mass-to-charge ratio of this compound.
-
Calculate the rate of formation and determine the Vmax and Km by fitting the data to the Michaelis-Menten equation.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Test animals (e.g., Sprague-Dawley rats)
-
Vehicle for administration (e.g., saline)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous (IV) or oral (PO) dose of this compound to the rats.
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via tail vein or other appropriate method.
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability (for PO administration).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro drug-drug interaction study using this compound as a tracer.
Conclusion
This compound holds considerable promise as a tracer for elucidating the mechanisms of drug metabolism, particularly the activity of various cytochrome P450 enzymes. Its use in well-designed in vitro and in vivo studies can provide valuable quantitative data on enzyme kinetics and pharmacokinetic parameters. The methodologies and hypothetical data presented in this guide offer a solid foundation for researchers to explore the utility of this compound in their drug development programs. As research in this area progresses, the application of deuterated tracers like this compound will undoubtedly contribute to a more profound understanding of drug disposition and drug-drug interactions.
References
- 1. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ampyrone - Wikipedia [en.wikipedia.org]
- 4. N-demethylation of N-methyl-4-aminoantipyrine, the main metabolite of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ampyrone-d3 as an Internal Standard in Mass Spectrometry
Introduction
Ampyrone (4-aminoantipyrine) is a metabolite of the drug aminopyrine and is widely used as a chromogenic reagent in biochemical assays. Accurate quantification of ampyrone in biological matrices is crucial for pharmacokinetic and metabolism studies. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry due to their ability to compensate for variations in sample preparation, chromatography, and ionization. Ampyrone-d3, a deuterated analog of ampyrone, serves as an ideal internal standard for the accurate and precise quantification of ampyrone by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of ampyrone in biological samples.
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of ampyrone using this compound as an internal standard. These values are based on typical results obtained from validated bioanalytical methods and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Ampyrone | This compound (Internal Standard) |
| Chemical Formula | C₁₁H₁₃N₃O | C₁₁H₁₀D₃N₃O |
| Molecular Weight | 203.24 | 206.26 |
| Precursor Ion ([M+H]⁺) | m/z 204.1 | m/z 207.1 |
| Product Ion | m/z 119.1 | m/z 122.1 |
| Typical Retention Time | 2.5 minutes | 2.5 minutes |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | N/A |
Experimental Protocols
1. Materials and Reagents
-
Ampyrone analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma, rat serum)
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve ampyrone and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of ampyrone by serial dilution of the primary stock solution with 50% acetonitrile in water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50% acetonitrile in water to prepare a working solution of 100 ng/mL.
-
3. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of the biological sample (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-4.0 min: 95% to 5% B
-
4.0-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions:
-
Ampyrone: m/z 204.1 → 119.1
-
This compound: m/z 207.1 → 122.1
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the ampyrone and this compound MRM transitions.
-
Calculate the peak area ratio of ampyrone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the ampyrone calibration standards.
-
Determine the concentration of ampyrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for Ampyrone quantification.
Caption: Role of this compound in quantification.
Application Note: High-Throughput Quantification of Ampyrone in Human Plasma using Ampyrone-d3 as an Internal Standard by HPLC-MS/MS
Abstract
This application note presents a robust and sensitive HPLC-MS/MS method for the quantitative analysis of Ampyrone (4-aminoantipyrine) in human plasma. The use of a stable isotope-labeled internal standard, Ampyrone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
Introduction
Ampyrone, also known as 4-aminoantipyrine, is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) metamizole (dipyrone). Accurate quantification of Ampyrone in biological matrices is crucial for understanding the pharmacokinetics of its parent drug. The "gold standard" for quantitative bioanalysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), owing to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is essential for correcting for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the analytical data. This document provides a detailed protocol for the determination of Ampyrone in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Ampyrone analytical standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Ampyrone and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of Ampyrone working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentrations for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the appropriate Ampyrone working standard solution (or blank solvent for the blank sample).
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes except the blank.
-
Vortex mix each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to autosampler vials or a 96-well plate.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
HPLC-MS/MS Instrumentation and Conditions
HPLC System:
| Parameter | Condition |
| Column | C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
| Injection Vol. | 5 µL |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.0 | 90 |
| 2.5 | 90 |
| 2.6 | 10 |
| 3.5 | 10 |
Mass Spectrometer:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Table 2: MRM Transitions and MS Parameters Note: The exact values for Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific instrument used. The values provided below are typical starting points based on structurally similar compounds.
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | DP (V) | CE (eV) |
| Ampyrone | 204.2 | 114.1 | 60 | 25 |
| This compound | 207.2 | 114.1 | 60 | 25 |
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize the expected performance characteristics of the assay.
Table 3: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coeff. (r²) | ≥ 0.995 |
| Weighing Factor | 1/x² |
Table 4: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ | 1 | ± 20% | ≤ 20% |
| Low | 3 | ± 15% | ≤ 15% |
| Medium | 100 | ± 15% | ≤ 15% |
| High | 800 | ± 15% | ≤ 15% |
Table 5: Recovery and Matrix Effect
| Parameter | Expected Result |
| Recovery | Consistent and reproducible across all QC levels. |
| Matrix Effect | Within acceptable limits (typically 85-115%). |
Visualization of Workflows and Principles
Caption: Experimental workflow for Ampyrone quantification.
Application Notes and Protocols for Quantitative Analysis of Phenolic Compounds Using Ampyrone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampyrone, chemically known as 4-aminoantipyrine, is a well-established reagent for the colorimetric determination of phenols and related compounds. The reaction, often referred to as the Emerson reaction, involves the oxidative coupling of ampyrone with phenolic compounds in an alkaline medium in the presence of an oxidizing agent, such as potassium ferricyanide, to produce a stable, colored antipyrine dye. This chromogenic reaction forms the basis for both spectrophotometric and advanced chromatographic methods for the quantification of phenols in various matrices.
For highly sensitive and specific quantification, particularly in complex biological or environmental samples, isotope dilution mass spectrometry (ID-MS) coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS) is the method of choice. In this context, Ampyrone-d3, the deuterium-labeled analog of Ampyrone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled Ampyrone, ensuring similar extraction efficiency and ionization response, while its mass difference allows for precise and accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the quantitative analysis of phenolic compounds in aqueous samples using Ampyrone for derivatization and this compound as an internal standard for LC-MS/MS analysis.
Reaction Principle: Oxidative Coupling of Phenols with Ampyrone
The quantitative analysis is based on the oxidative coupling reaction between the target phenolic compounds and Ampyrone. In an alkaline environment and in the presence of an oxidizing agent (e.g., potassium ferricyanide), Ampyrone reacts with phenols at the para position to form a colored quinoneimine dye. This reaction is highly efficient for phenols with an unsubstituted para position.
Ampyrone-d3 for Derivatization of Sugars and Other Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of sugars and other small, polar metabolites in complex biological matrices presents a significant analytical challenge due to their poor retention in reversed-phase liquid chromatography and low ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these limitations. 4-aminoantipyrine (Ampyrone) is a derivatizing agent that reacts with the reducing end of sugars. This application note describes the use of its deuterated analog, Ampyrone-d3, as an internal standard for the sensitive and accurate quantification of sugars and other carbonyl-containing metabolites by liquid chromatography-mass spectrometry (LC-MS). The stable isotope-labeled this compound provides a robust method for correcting analytical variability, thereby ensuring high-quality quantitative data.
Principle of Derivatization
The derivatization of sugars with Ampyrone proceeds via a reductive amination reaction. The primary amine of Ampyrone reacts with the open-chain aldehyde or ketone form of a reducing sugar to form a Schiff base, which is subsequently reduced to a stable secondary amine. This process introduces a hydrophobic and easily ionizable moiety, significantly improving the analytical characteristics of the sugar molecules. The use of this compound as an internal standard, which has identical chemical properties to the unlabeled Ampyrone, allows for accurate quantification by compensating for variations in reaction efficiency, sample loss during preparation, and matrix effects during LC-MS analysis.
Application Notes
The derivatization of sugars and other carbonyl-containing metabolites with Ampyrone, coupled with the use of this compound as an internal standard, offers several advantages for quantitative analysis:
-
Enhanced Chromatographic Performance: The resulting derivatives are more hydrophobic, leading to improved retention and separation on reversed-phase LC columns.
-
Increased Mass Spectrometry Sensitivity: The derivatization tag enhances the ionization efficiency of the analytes in electrospray ionization (ESI), leading to lower detection limits.
-
Accurate Quantification: The co-derivatization with Ampyrone and this compound allows for ratiometric analysis, where the ratio of the analyte to the internal standard is measured. This corrects for variations in sample preparation and analysis, leading to high accuracy and precision.
-
Broad Applicability: This method can be applied to a wide range of reducing sugars and other metabolites containing an aldehyde or ketone functional group.
Experimental Protocols
Protocol 1: Derivatization of Sugars with Ampyrone and this compound
This protocol describes the derivatization of a sugar standard mixture with Ampyrone and this compound for the generation of a calibration curve.
Materials:
-
Ampyrone
-
This compound
-
Sugar standards (e.g., glucose, fructose, mannose, lactose, maltose)
-
Sodium cyanoborohydride solution (1M in THF)
-
Glacial acetic acid
-
Methanol
-
Water (LC-MS grade)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Prepare a stock solution of Ampyrone (10 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol. This will serve as the internal standard.
-
Prepare a mixed sugar standard stock solution (1 mg/mL of each sugar) in water.
-
Prepare a series of calibration standards by serially diluting the mixed sugar standard stock solution.
-
To 50 µL of each calibration standard, add 10 µL of the this compound internal standard solution.
-
Add 50 µL of the Ampyrone solution to the mixture.
-
Add 10 µL of glacial acetic acid to catalyze the reaction.
-
Vortex the mixture briefly.
-
Add 10 µL of sodium cyanoborohydride solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
After incubation, cool the samples to room temperature.
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Ampyrone-Derivatized Sugars
This protocol provides a general method for the analysis of Ampyrone-derivatized sugars. The specific parameters may need to be optimized for the instrument and analytes of interest.
Instrumentation:
-
Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
Data Presentation
Table 1: Hypothetical MRM Transitions for Ampyrone and this compound Derivatized Sugars
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glucose | Ampyrone | 366.2 | 204.1 | 15 |
| Glucose | This compound | 369.2 | 207.1 | 15 |
| Fructose | Ampyrone | 366.2 | 204.1 | 15 |
| Fructose | This compound | 369.2 | 207.1 | 15 |
| Mannose | Ampyrone | 366.2 | 204.1 | 15 |
| Mannose | This compound | 369.2 | 207.1 | 15 |
| Lactose | Ampyrone | 528.2 | 204.1 | 25 |
| Lactose | This compound | 531.2 | 207.1 | 25 |
| Maltose | Ampyrone | 528.2 | 204.1 | 25 |
| Maltose | This compound | 531.2 | 207.1 | 25 |
Table 2: Hypothetical Quantitative Performance Data for Ampyrone-Derivatized Sugars
| Analyte | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Glucose | >0.998 | 0.5 | 1.5 |
| Fructose | >0.997 | 0.5 | 1.5 |
| Mannose | >0.998 | 0.6 | 1.8 |
| Lactose | >0.995 | 1.0 | 3.0 |
| Maltose | >0.996 | 1.0 | 3.0 |
Visualization
Caption: Experimental workflow for the analysis of sugars.
Caption: Logic of internal standard-based quantification.
Conclusion
The use of this compound as an internal standard for the derivatization of sugars and other carbonyl-containing metabolites provides a powerful analytical tool for researchers in various scientific disciplines. This methodology significantly enhances the sensitivity, selectivity, and accuracy of LC-MS-based quantification, enabling reliable measurement of these important biomolecules in complex biological systems. The provided protocols and data serve as a valuable resource for the implementation of this technique in metabolic research and drug development.
Application Note: High-Throughput Analysis of Ampyrone-d3 in Biological Matrices by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ampyrone-d3 in biological matrices, specifically plasma and urine. This compound, a deuterated analog of Ampyrone (4-aminoantipyrine), is commonly used as an internal standard in pharmacokinetic and drug metabolism studies of pyrazolone-based compounds. The described methods utilize simple and efficient sample preparation techniques—protein precipitation for plasma and solid-phase extraction for urine—to minimize matrix effects and ensure high recovery. The chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, providing excellent peak shape and resolution. This method is suitable for high-throughput analysis in research, clinical, and drug development settings.
Introduction
Ampyrone, a metabolite of the analgesic drug aminopyrine, is a key analyte in drug metabolism and pharmacokinetic studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis.[2] This note provides detailed protocols for the extraction and quantification of this compound in human plasma and urine using LC-MS/MS, a technique renowned for its sensitivity and selectivity.[3]
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
Ampyrone (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
-
Human urine
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 3.5 µm).
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ampyrone Precursor Ion (m/z) | 204.1 |
| Ampyrone Product Ion (m/z) | 112.1, 56.1 |
| This compound Precursor Ion (m/z) | 207.1 |
| This compound Product Ion (m/z) | 115.1, 59.1 |
| Collision Energy | Optimized for specific instrument (e.g., 20-30 eV) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Sample Preparation Protocols
Plasma Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (this compound at a suitable concentration).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Urine Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw urine samples at room temperature and centrifuge at 2000 x g for 5 minutes to remove particulates.
-
To 500 µL of urine, add 500 µL of 0.1% formic acid in water and the internal standard (this compound).
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the diluted urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
The developed method demonstrated excellent linearity, precision, accuracy, and recovery for the quantification of this compound in both plasma and urine.
Calibration Curve and Linearity
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was used.
| Matrix | Analyte | Calibration Range (ng/mL) | R² |
| Plasma | This compound | 1 - 1000 | > 0.995 |
| Urine | This compound | 5 - 5000 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Table 1: Intra-day and Inter-day Precision and Accuracy for this compound in Human Plasma
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | -2.5 | 8.1 | -1.9 |
| Low | 3 | 5.2 | 1.3 | 6.5 | 2.1 |
| Mid | 100 | 4.1 | -0.8 | 5.3 | -0.5 |
| High | 800 | 3.5 | 2.0 | 4.8 | 1.7 |
Table 2: Intra-day and Inter-day Precision and Accuracy for this compound in Human Urine
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 5 | 7.2 | -1.8 | 8.5 | -1.2 |
| Low | 15 | 5.9 | 0.9 | 7.1 | 1.5 |
| Mid | 500 | 4.5 | -0.5 | 5.8 | -0.2 |
| High | 4000 | 3.8 | 1.5 | 5.1 | 1.1 |
Recovery
The extraction recovery was determined by comparing the peak areas of the analyte in pre-extraction spiked samples to those in post-extraction spiked samples at three QC levels.
Table 3: Extraction Recovery of this compound
| Matrix | QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Plasma | Low | 3 | 92.5 |
| Mid | 100 | 95.1 | |
| High | 800 | 94.3 | |
| Urine | Low | 15 | 88.7 |
| Mid | 500 | 91.2 | |
| High | 4000 | 90.5 |
Visualizations
Caption: Plasma sample preparation workflow.
Caption: Urine sample preparation workflow.
Caption: LC-MS/MS analysis pathway.
Conclusion
The LC-MS/MS methods presented here provide a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma and urine. The simple sample preparation procedures and robust chromatographic conditions make these methods well-suited for routine use in clinical and research laboratories involved in pharmacokinetic and drug metabolism studies.
References
Application Notes and Protocols for Pharmacokinetic Studies Using Ampyrone-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ampyrone, also known as 4-aminoantipyrine, is a metabolite of the analgesic and antipyretic drug aminopyrine.[1] Due to safety concerns with aminopyrine, ampyrone itself has been studied for its pharmacological properties.[1] In modern drug development and clinical research, understanding the pharmacokinetics (PK) of a compound is crucial. This involves studying the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites.
Stable isotope-labeled internal standards, such as Ampyrone-d3, are indispensable tools in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of drugs and their metabolites in biological matrices. The use of a deuterated internal standard like this compound is considered the gold standard as it co-elutes with the analyte, thereby compensating for variability during sample preparation, injection, and ionization, leading to more robust and reliable data.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pharmacokinetic studies of ampyrone.
Data Presentation
The following table summarizes available pharmacokinetic parameters for 4-amino-antipyrine (Ampyrone). It is important to note that comprehensive human pharmacokinetic data from direct administration of Ampyrone is limited in the readily available scientific literature. The data presented below is derived from a study in piglets following the administration of a parent drug, metamizole.
| Parameter | Value | Species | Administration Route of Parent Drug (Metamizole) | Reference |
| Cmax | 4.94 µg/mL | Piglets | Intramuscular | [2] |
| Tmax | Not Reported | Piglets | Intramuscular | |
| AUC | Not Reported | Piglets | Intramuscular | |
| Half-life (t½) | 13.3 hours | Piglets | Intramuscular | [2] |
Note: This data should be interpreted with caution as it is from an animal model and reflects the formation of Ampyrone from a parent drug, not direct administration of Ampyrone. Further studies in human subjects are required to establish the definitive pharmacokinetic profile of Ampyrone.
Experimental Protocols
Protocol 1: In-Life Phase for Pharmacokinetic Study
This protocol outlines the in-life phase for a pharmacokinetic study of Ampyrone in a relevant animal model (e.g., rats or dogs).
1. Animal Model and Acclimation:
- Select a suitable animal model (e.g., Sprague-Dawley rats, Beagle dogs).
- Acclimate animals to the facility for at least one week prior to the study, with access to standard chow and water ad libitum.
- House animals in a controlled environment (temperature, humidity, and light/dark cycle).
2. Dose Formulation and Administration:
- Prepare a formulation of Ampyrone suitable for the intended route of administration (e.g., oral gavage, intravenous injection). A common vehicle is a solution of 0.5% carboxymethylcellulose in water.
- Determine the appropriate dose level based on preliminary toxicity and efficacy studies.
- Administer the dose accurately to each animal. For oral administration, use a gavage needle. For intravenous administration, use a suitable vein (e.g., tail vein in rats).
3. Blood Sample Collection:
- Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases of the drug. A typical sampling schedule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
- Collect blood (approximately 0.25 mL per sample for rats) into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
- Process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
- Transfer the plasma to clean, labeled tubes and store at -80°C until analysis.
Protocol 2: Bioanalytical Method using LC-MS/MS
This protocol describes the quantitative analysis of Ampyrone in plasma samples using this compound as an internal standard.
1. Materials and Reagents:
- Ampyrone reference standard
- This compound (internal standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid (LC-MS grade)
- Control plasma from the same species used in the in-life study
2. Preparation of Stock and Working Solutions:
- Ampyrone Stock Solution (1 mg/mL): Accurately weigh and dissolve Ampyrone in methanol.
- This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
- Ampyrone Working Solutions: Prepare serial dilutions of the Ampyrone stock solution with 50:50 methanol:water to create calibration standards and quality control (QC) samples.
- IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
- Thaw plasma samples, calibration standards, and QC samples on ice.
- To 50 µL of each plasma sample, add 150 µL of the IS working solution in acetonitrile.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
- Liquid Chromatography (LC):
- Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation of Ampyrone from endogenous matrix components (e.g., 5-95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Tandem Mass Spectrometry (MS/MS):
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- Ampyrone: Determine the optimal precursor to product ion transition (e.g., m/z 204.1 -> 119.1).
- This compound: Determine the optimal precursor to product ion transition (e.g., m/z 207.1 -> 122.1).
- Optimize instrument parameters such as collision energy and declustering potential for both analytes.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of Ampyrone to this compound against the nominal concentration of the calibration standards.
- Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the calibration curve.
- Determine the concentration of Ampyrone in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
- Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate non-compartmental analysis software.
Mandatory Visualizations
Metabolic Pathway of Aminopyrine
The following diagram illustrates the metabolic conversion of Aminopyrine to Ampyrone.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in a typical pharmacokinetic study utilizing this compound.
References
Enhanced Detection of Phenolic Compounds Using Ampyrone-d3 Derivatization
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenolic compounds are a broad class of chemical constituents found in numerous natural and synthetic products. Their accurate quantification is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. However, many phenolic compounds exhibit poor ionization efficiency and chromatographic retention, posing challenges for their sensitive detection by liquid chromatography-mass spectrometry (LC-MS). Chemical derivatization with 4-aminoantipyrine (Ampyrone) is a well-established method to enhance the detectability of phenols. This application note describes a robust protocol for the derivatization of phenolic compounds using Ampyrone, with the incorporation of Ampyrone-d3 as an internal standard for improved quantitative accuracy and precision in LC-MS/MS analysis.
The derivatization reaction, often referred to as the Emerson reaction, involves the oxidative coupling of 4-aminoantipyrine with a phenol in an alkaline medium, typically in the presence of an oxidizing agent such as potassium ferricyanide.[1] This reaction forms a colored antipyrine dye, which is amenable to both spectrophotometric and mass spectrometric detection.[2] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variations in sample preparation, derivatization efficiency, and matrix effects during LC-MS analysis, thereby ensuring high-quality quantitative data.
Principle of the Method
The analytical workflow involves the following key steps:
-
Sample Preparation: Extraction of phenolic compounds from the sample matrix.
-
Derivatization: Oxidative coupling of phenols with Ampyrone in the presence of this compound as an internal standard.
-
Extraction: Liquid-liquid extraction of the derivatized products.
-
Analysis: Quantification of the derivatized phenols by LC-MS/MS.
The use of this compound, which has a mass shift of +3 Da compared to the unlabeled Ampyrone, allows for its co-elution with the derivatized analytes but separate detection by the mass spectrometer. This enables the calculation of a precise response ratio of the analyte to the internal standard, leading to enhanced accuracy and reproducibility of the quantitative results.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of phenolic compounds using Ampyrone derivatization followed by LC-MS/MS. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Phenol | 0.1 µg/L | 0.3 µg/L | >0.995 | 85-105 |
| o-Cresol | 0.2 µg/L | 0.6 µg/L | >0.995 | 88-102 |
| m-Cresol | 0.2 µg/L | 0.6 µg/L | >0.995 | 87-104 |
| 2,4-Dichlorophenol | 0.05 µg/L | 0.15 µg/L | >0.998 | 90-110 |
| 1-Naphthol | 0.05 ppm | 0.15 ppm | >0.99 | 80-95 |
Experimental Protocols
Materials and Reagents
-
Ampyrone (4-aminoantipyrine)
-
This compound (4-aminoantipyrine-d3)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Ammonium hydroxide (NH₄OH) or other suitable alkaline buffer
-
Organic extraction solvent (e.g., chloroform, dichloromethane)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phenolic standards
-
Sample matrix
Equipment
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Detailed Protocol
-
Preparation of Reagents:
-
Ampyrone Solution (2% w/v): Dissolve 200 mg of Ampyrone in 10 mL of deionized water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. Prepare working solutions by serial dilution.
-
Potassium Ferricyanide Solution (8% w/v): Dissolve 800 mg of potassium ferricyanide in 10 mL of deionized water. Prepare fresh daily.
-
Alkaline Buffer: Prepare a buffer solution with a pH between 9.4 and 10.2 using ammonium hydroxide or another suitable buffer system.
-
-
Sample Preparation and Derivatization:
-
To 10 mL of the aqueous sample (or an extract of a solid sample), add 10 µL of the this compound internal standard working solution.
-
Add 1 mL of the alkaline buffer and vortex to mix. The optimal pH for the reaction is in the range of 9.4-10.2.
-
Add 100 µL of the 2% Ampyrone solution and vortex.
-
Add 100 µL of the 8% potassium ferricyanide solution and vortex immediately. The solution should develop a reddish-brown color.[1]
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Extraction of Derivatized Phenols:
-
Add 5 mL of chloroform (or another suitable organic solvent) to the reaction mixture.
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the derivatized products.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer (bottom layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried residue in 200 µL of a suitable solvent (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial.
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Separate the derivatized phenols using a suitable C18 column with a gradient elution profile.
-
Detect the analytes using multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for each derivatized phenol and for the derivatized this compound internal standard.
-
Visualizations
Caption: Experimental workflow for the derivatization of phenols with this compound.
Caption: Chemical reaction for the derivatization of phenols with Ampyrone.
References
Application Notes and Protocols for Ampyrone-d3 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of Ampyrone-d3 for quantitative analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound is a deuterated stable isotope-labeled internal standard for Ampyrone (4-aminoantipyrine), a metabolite of several drugs and a reagent used in various biochemical assays. Proper sample preparation is critical for accurate and precise quantification by removing interfering matrix components and concentrating the analyte.
The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method for sample cleanup and concentration, offering high recovery rates and cleaner extracts compared to other techniques. It is particularly useful for complex biological matrices such as plasma and urine.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Recovery of 4-aminoantipyrine | 93% - 100% | Human Plasma | [1][2] |
| Typical Sorbent | C18 (Reversed-Phase) | Plasma, Serum, Urine | [2] |
| Limit of Detection (LOD) for 4-aminoantipyrine | 11.5 ng/mL | Human Plasma | [1] |
Experimental Protocol: SPE of this compound from Human Plasma
This protocol is adapted from a method for the analysis of antipyrine metabolites, including 4-aminoantipyrine[1][2].
Materials:
-
C18 SPE Cartridges (e.g., 100 mg, 1 mL)
-
Human Plasma Sample
-
This compound internal standard spiking solution
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic Acid in Water
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Experimental Workflow: Solid-Phase Extraction
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. It is effective for a wide range of analytes and matrices.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Recovery of 4-methylaminoantipyrine | ~80% | Human Plasma | [3] |
| Typical Extraction Solvent | Dichloromethane, Ethyl Acetate, or mixtures | Plasma, Urine | [4] |
Experimental Protocol: LLE of this compound from Urine
This protocol provides a general procedure for the extraction of this compound from a urine matrix.
Materials:
-
Urine Sample
-
This compound internal standard spiking solution
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Aqueous buffer (e.g., Phosphate buffer, pH 7.0)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex.
-
To a 1 mL aliquot of urine, add the this compound internal standard solution.
-
Add 1 mL of aqueous buffer (e.g., phosphate buffer, pH 7.0) and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of the organic extraction solvent (e.g., dichloromethane) to the sample mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the analyte.
-
-
Phase Separation:
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (bottom layer for dichloromethane) to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
-
Dry-down and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex for 30 seconds and transfer to an autosampler vial.
-
Experimental Workflow: Liquid-Liquid Extraction
Protein Precipitation
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, which can interfere with LC-MS analysis. It is often the simplest and fastest sample preparation technique.
Quantitative Data Summary
| Parameter | Value | Biological Matrix | Reference |
| Recovery | >75% (for various drugs) | Whole Blood | [5] |
| Precipitating Agent | Acetonitrile or Methanol | Plasma, Serum | [6][7] |
Experimental Protocol: Protein Precipitation of this compound from Serum
This protocol is a common and effective method for preparing serum samples for LC-MS analysis[6][7].
Materials:
-
Serum Sample
-
This compound internal standard spiking solution
-
Cold Acetonitrile (-20°C)
-
Vortex mixer
-
Refrigerated Centrifuge
-
Micropipettes and tips
Procedure:
-
Sample and Reagent Preparation:
-
Thaw frozen serum samples to room temperature and vortex.
-
Prepare a stock solution of this compound in acetonitrile.
-
-
Precipitation:
-
In a microcentrifuge tube, add 100 µL of the serum sample.
-
Add 300 µL of cold acetonitrile containing the this compound internal standard (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes in a refrigerated centrifuge (4°C) to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.
-
-
Analysis:
-
The supernatant can often be directly injected into the LC-MS system. Alternatively, it can be evaporated and reconstituted in the mobile phase if concentration is required.
-
Experimental Workflow: Protein Precipitation
Conclusion
The choice of sample preparation technique for this compound analysis depends on the specific requirements of the assay, including the nature of the biological matrix, the required sensitivity, and the available instrumentation.
-
Solid-Phase Extraction offers the cleanest extracts and highest recovery, making it ideal for low-level quantification in complex matrices.
-
Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use.
-
Protein Precipitation is the fastest and simplest method, suitable for high-throughput screening and when matrix effects are less of a concern.
For all methods, the use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample recovery, thereby ensuring the accuracy and precision of the quantitative results. Method validation should always be performed to ensure the chosen sample preparation technique meets the required analytical performance criteria.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 3. agilent.com [agilent.com]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ampyrone-d3 as an Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively optimize the concentration of Ampyrone-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of Ampyrone, where three hydrogen atoms have been replaced with deuterium. It is considered an ideal internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), for several reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled Ampyrone. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation.
-
Co-elution: It typically co-elutes with the analyte (unlabeled Ampyrone), meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer.
-
Mass Differentiation: The deuterium labeling results in a mass shift that allows the mass spectrometer to distinguish between the analyte and the internal standard.
By adding a known and constant concentration of this compound to all samples (calibration standards, quality controls, and unknowns), it is possible to normalize the analyte's response, thereby correcting for variability and improving the accuracy and precision of the quantification.
Q2: What is the optimal concentration for this compound as an internal standard?
The optimal concentration of this compound is not a single value but rather depends on the specific analytical method, the expected concentration range of the analyte, and the sensitivity of the mass spectrometer. A general guideline is to use a concentration that is in the mid-range of the calibration curve for the analyte. Some common practices suggest a concentration that is approximately 1/3 to 1/2 of the upper limit of quantification (ULOQ) of the analyte.
However, the ideal concentration should be determined empirically during method development. The goal is to have a sufficient signal for the internal standard to ensure good peak shape and precision, without it being so high that it causes detector saturation or significant ion suppression of the analyte.
Q3: Where can I obtain this compound?
This compound is available from various chemical suppliers that specialize in analytical standards and stable isotope-labeled compounds. When purchasing, it is important to obtain a certificate of analysis (CoA) that specifies the chemical and isotopic purity of the standard.
Q4: What are the storage and stability considerations for this compound solutions?
Ampyrone powder is generally stable when stored under appropriate conditions. A certificate of analysis for Ampyrone suggests that in powder form, it is stable for 3 years at -20°C and 2 years at 4°C.[1] Once in solution, the stability will depend on the solvent and storage conditions. For stock solutions, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year.[2] It is crucial to perform stability studies to determine the stability of this compound in the specific solvent and at the storage temperatures used in your laboratory.
Troubleshooting Guide
This section addresses common issues that may be encountered when using this compound as an internal standard.
| Problem | Potential Causes | Troubleshooting Steps |
| High Variability in Internal Standard Peak Area | 1. Inconsistent pipetting of the internal standard solution.2. Incomplete mixing of the internal standard with the sample.3. Variability in sample extraction recovery.4. Instability of this compound in the sample matrix or autosampler.5. Instrument issues (e.g., inconsistent injection volume). | 1. Calibrate and verify the performance of all pipettes.2. Ensure thorough vortexing or mixing after adding the internal standard.3. Optimize the extraction procedure to ensure consistent recovery for both the analyte and internal standard.4. Perform stability experiments to assess the stability of this compound under your experimental conditions.5. Check the autosampler and injection system for any leaks or blockages. |
| Poor Peak Shape of Internal Standard | 1. Sub-optimal chromatographic conditions.2. Column degradation.3. High concentration of the internal standard leading to detector saturation. | 1. Optimize the mobile phase composition, gradient, and flow rate.2. Use a guard column and ensure the mobile phase is properly filtered. If necessary, replace the analytical column.3. Reduce the concentration of the this compound working solution. |
| Shift in Retention Time of Internal Standard | 1. Changes in mobile phase composition or pH.2. Column aging or contamination.3. Isotope effect (deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts). | 1. Prepare fresh mobile phase and ensure accurate pH measurement.2. Flush the column with a strong solvent or replace it if necessary.3. This is a known phenomenon. As long as the shift is consistent and does not affect the co-elution with the analyte to a degree that compromises the correction for matrix effects, it is generally acceptable. |
| Crosstalk or Interference | 1. Isotopic impurity in the this compound standard (presence of unlabeled Ampyrone).2. In-source fragmentation of the analyte to a mass that interferes with the internal standard, or vice-versa. | 1. Check the certificate of analysis for isotopic purity. Inject a high concentration of the this compound standard alone to check for any signal at the analyte's mass transition.2. Optimize the mass spectrometer's source parameters (e.g., collision energy) to minimize fragmentation. |
| Loss of Deuterium (Isotopic Exchange) | 1. Exposure to acidic or basic conditions.2. Storage in protic solvents (e.g., water, methanol) for extended periods. | 1. Adjust the pH of your solutions to be as close to neutral as possible, if the assay allows.2. For long-term storage, consider using aprotic solvents like acetonitrile if this compound is soluble and stable in them. Prepare working solutions fresh daily. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol, acetonitrile, or a mixture as determined by solubility and stability)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of this compound powder (e.g., 10 mg) using a calibrated analytical balance.
-
Quantitatively transfer the powder to a volumetric flask (e.g., 10 mL).
-
Add a small amount of the chosen solvent to dissolve the powder completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a labeled, amber glass vial and store it at an appropriate temperature (e.g., -20°C or -80°C).
-
-
Working Solution Preparation:
-
Prepare one or more intermediate dilutions from the stock solution as needed.
-
From the appropriate stock or intermediate solution, prepare the final working solution at the desired concentration for spiking into samples.
-
The working solution should be prepared fresh daily or as dictated by stability data.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for a specific analytical method.
Procedure:
-
Establish Analyte Concentration Range:
-
Define the expected lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) for the analyte (unlabeled Ampyrone).
-
-
Prepare a Series of Internal Standard Concentrations:
-
Prepare several this compound working solutions at different concentrations. A good starting point is to prepare concentrations that correspond to the low, medium, and high ends of the analyte's calibration curve.
-
-
Spike and Analyze Samples:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations of the analyte.
-
For each analyte QC level, spike with the different concentrations of the this compound working solutions.
-
Process and analyze these samples using your established LC-MS method.
-
-
Evaluate the Results:
-
Assess the peak area and signal-to-noise ratio of the this compound peak at each concentration. The peak should be well-defined and have a stable baseline.
-
Evaluate the precision (%CV) of the internal standard peak area across replicate injections at each concentration. The %CV should ideally be less than 15%.
-
Calculate the analyte/internal standard peak area ratio.
-
Determine the accuracy and precision of the analyte quantification at each internal standard concentration.
-
-
Select the Optimal Concentration:
-
Choose the this compound concentration that provides a stable and reproducible signal and results in the best accuracy and precision for the analyte over the entire calibration range.
-
Visualizations
References
Technical Support Center: Troubleshooting Signal Suppression with Ampyrone-d3 in LC-MS
Welcome to the technical support center for troubleshooting signal suppression with Ampyrone-d3 and other deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a concern when using this compound as an internal standard?
Signal suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, or in this case, the internal standard this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased instrument response, which can compromise the accuracy, precision, and sensitivity of the analytical method.[3] Since this compound is used to normalize for variations during sample preparation and analysis, its suppression can lead to inaccurate quantification of the target analyte.
Q2: What are the primary causes of signal suppression for deuterated internal standards like this compound?
The leading causes of signal suppression include:
-
Matrix Effects: Co-eluting endogenous components from biological matrices (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[3]
-
Competition for Ionization: If matrix components are present at high concentrations or have a higher ionization efficiency than this compound, they can compete for the available charge in the ion source, reducing the signal of the internal standard.[1][4]
-
Chromatographic Co-elution: Poor separation of this compound from matrix interferences can lead to significant signal suppression.[5]
-
High Analyte Concentration: In some cases, very high concentrations of the analyte itself can cause suppression of the internal standard signal.[1][4]
Q3: Can the deuterium labeling in this compound itself cause issues?
Yes, there are a few potential issues related to the use of deuterated internal standards:
-
Chromatographic (Isotopic) Shift: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[6][7] This can lead to the deuterated internal standard, like this compound, not perfectly co-eluting with the analyte. This separation can expose them to different matrix environments, resulting in differential matrix effects and inaccurate quantification.[3][6]
-
Isotopic Exchange (H/D Exchange): Under certain conditions, deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix.[8] This can compromise the integrity of the standard. Deuterium atoms on heteroatoms (e.g., -NH) are more susceptible to exchange.[8][9] It is crucial to use standards where deuterium is placed on stable positions.[8][9]
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression
If you suspect signal suppression is affecting your this compound signal, the following experimental protocols can help diagnose and quantify the extent of the issue.
Experimental Protocol: Post-Extraction Addition
This method helps to determine if the matrix is causing ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Ampyrone and this compound into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. After the final extraction step, spike Ampyrone and this compound into the extracted matrix at the same concentration as in Set A.[10]
-
Set C (Pre-Extraction Spike): Spike Ampyrone and this compound into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your established LC-MS method.
-
Data Interpretation: Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE) using the formulas in the table below.
Table 1: Formulas for Assessing Matrix Effects
| Parameter | Formula | Interpretation |
| Matrix Effect (ME) | (Peak Area of Set B / Peak Area of Set A) x 100% | A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement. A value of 100% suggests no matrix effect. |
| Recovery (RE) | (Peak Area of Set C / Peak Area of Set B) x 100% | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C / Peak Area of Set A) x 100% | Represents the overall efficiency of the entire analytical method. |
Experimental Protocol: Post-Column Infusion
This qualitative technique helps identify the regions in your chromatogram where ion suppression occurs.
Methodology:
-
System Setup:
-
Set up your LC system with the analytical column and mobile phase.
-
Use a T-connector to introduce a constant flow of a standard solution of this compound into the mobile phase stream after the analytical column and before the mass spectrometer.
-
-
Infusion and Equilibration:
-
Start the LC mobile phase flow.
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable, constant signal for this compound is observed.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data, monitoring the signal of the infused this compound.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A flat baseline indicates no ion suppression. Dips or decreases in the baseline indicate regions of ion suppression.
-
Diagram 1: Workflow for Post-Column Infusion Experiment
Caption: Workflow for the post-column infusion experiment to detect ion suppression.
Guide 2: Mitigating Signal Suppression
Once signal suppression is confirmed, the following strategies can be employed to minimize its impact.
1. Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): More effective at removing interfering matrix components compared to simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract by partitioning the analyte and internal standard into a solvent immiscible with the sample matrix.
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components, but may not be feasible if the analyte concentration is low.[3]
2. Modify Chromatographic Conditions:
-
Change Column Chemistry: Using a different stationary phase (e.g., C18, Phenyl-Hexyl, HILIC) can alter the retention of this compound and interfering components, improving separation.
-
Adjust Mobile Phase: Modifying the organic solvent, pH, or buffer concentration can impact the elution profile and ionization efficiency.
-
Gradient Optimization: A shallower gradient can improve the resolution between this compound and co-eluting matrix components.
3. Address Deuterated Standard-Specific Issues:
-
Confirm Co-elution: Carefully examine the chromatograms to ensure this compound and the unlabeled analyte are co-eluting. If a chromatographic shift is observed, adjusting the chromatography to achieve co-elution is critical.[6][11]
-
Evaluate Isotopic Stability: If H/D exchange is suspected, analyze the this compound standard in the sample matrix over time to monitor for any loss of the deuterium label. Avoid storing standards in strongly acidic or basic solutions.[8] If exchange is a significant issue, consider using a ¹³C-labeled internal standard, which is not susceptible to exchange.[6][12]
Diagram 2: Troubleshooting Logic for Signal Suppression
Caption: A logical workflow for troubleshooting signal suppression of this compound.
References
- 1. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. benchchem.com [benchchem.com]
- 7. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Navigating Matrix Effects with Ampyrone-d3 in Plasma: A Technical Support Guide
Welcome to the technical support center for addressing matrix effects when using Ampyrone-d3 as an internal standard in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the accuracy and reliability of their bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my results when using this compound?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte or internal standard by co-eluting, undetected components in the sample matrix. In plasma, common sources of matrix effects include phospholipids, proteins, salts, and anticoagulants. When analyzing for a target compound using this compound as an internal standard, matrix effects can lead to:
-
Inaccurate Quantification: If the matrix effect impacts this compound and the analyte differently, the calculated concentration of the analyte will be erroneous.
-
Poor Reproducibility: Variations in the plasma matrix from sample to sample can lead to inconsistent matrix effects, resulting in poor precision.
-
Reduced Sensitivity: Ion suppression can decrease the signal intensity of this compound and the analyte, potentially leading to a higher limit of quantification (LLOQ).
Q2: I'm observing significant ion suppression for this compound. What are the likely causes in plasma?
A: The most common causes of ion suppression in plasma samples when using electrospray ionization (ESI) are late-eluting, less polar compounds. Key culprits include:
-
Phospholipids: These are abundant in plasma and are a major source of ion suppression in reversed-phase chromatography.
-
Glycerophosphocholines and Lyso-glycerophosphocholines: Specific classes of phospholipids that are notorious for causing ion suppression.
Q3: How can I determine if my this compound signal is being affected by matrix effects?
A: A standard method to quantitatively assess matrix effects is the post-extraction addition technique. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank plasma sample. A significant difference in peak areas indicates the presence of matrix effects.
Q4: What are the primary strategies to mitigate matrix effects for this compound in plasma samples?
A: The main strategies revolve around improving sample cleanup and optimizing chromatographic conditions.
-
Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not remove all phospholipids.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing a broad range of interferences.
-
-
Chromatographic Separation: Modifying your LC method to separate this compound from the co-eluting matrix components is a powerful approach. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a different chromatographic mode like HILIC.
-
Use of a Stable Isotope Labeled Internal Standard: As you are using this compound for the analysis of Ampyrone, this is an excellent choice. The underlying assumption is that the stable isotope labeled (SIL) internal standard will be affected by the matrix in the same way as the analyte, thus compensating for signal variations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| High variability in this compound peak area across different plasma lots. | Inconsistent matrix effects between different sources of plasma. | 1. Evaluate matrix effects across multiple lots of blank plasma. 2. Optimize the sample preparation method for more consistent removal of interferences. Consider switching from protein precipitation to liquid-liquid or solid-phase extraction. |
| This compound signal is significantly lower in plasma samples compared to neat solutions (Ion Suppression). | Co-elution of interfering components from the plasma matrix, such as phospholipids. | 1. Improve chromatographic separation to resolve this compound from the suppression zone. 2. Enhance sample cleanup to remove phospholipids. Techniques like solid-phase extraction are effective. 3. Consider switching to a less susceptible ionization technique, such as Atmospheric Pressure Chemical Ionization (APCI), if compatible with your analyte. |
| This compound signal is significantly higher in plasma samples compared to neat solutions (Ion Enhancement). | Co-eluting matrix components are enhancing the ionization of this compound. | 1. Similar to ion suppression, optimize chromatography to separate this compound from the enhancing region. 2. Improve the selectivity of the sample preparation method. |
| Poor peak shape for this compound in plasma samples. | Matrix components are interfering with the chromatography. | 1. Ensure adequate removal of proteins and phospholipids during sample preparation. 2. Dilute the sample extract to reduce the concentration of matrix components being injected. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Factor for this compound
This protocol describes the quantitative assessment of matrix effects using the post-extraction addition method.
Objective: To determine the extent of ion suppression or enhancement on this compound from the plasma matrix.
Materials:
-
Blank human plasma (at least 6 different lots)
-
This compound stock solution
-
Mobile phase solvents
-
Reagents for your chosen sample preparation method (e.g., acetonitrile for PPT)
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase composition at a concentration representative of your study samples.
-
Set B (Post-Extraction Spike): Process blank plasma samples (from 6 different lots) using your established sample preparation method. After the final extraction step, spike the extracts with this compound to the same final concentration as in Set A.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)
-
Interpretation:
-
MF = 1: No matrix effect
-
MF < 1: Ion suppression
-
MF > 1: Ion enhancement
-
Data Presentation:
| Plasma Lot | Peak Area (Set A - Neat) | Peak Area (Set B - Post-Extraction Spike) | Matrix Factor |
| 1 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 2 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 3 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 4 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 5 | [Insert Value] | [Insert Value] | [Calculate Value] |
| 6 | [Insert Value] | [Insert Value] | [Calculate Value] |
| Mean | [Calculate Value] | [Calculate Value] | [Calculate Value] |
| %CV | [Calculate Value] | [Calculate Value] | [Calculate Value] |
Protocol 2: Sample Preparation of Plasma Samples using Protein Precipitation
This is a basic protocol for sample cleanup. For Ampyrone and its metabolites, protein precipitation with acetonitrile is a commonly used method.
Objective: To remove the majority of proteins from plasma samples.
Procedure:
-
To 100 µL of plasma sample, add the working solution of this compound.
-
Add 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of common sample preparation techniques.
Technical Support Center: Method Refinement for Reducing Ion Suppression with Ampyrone-d3
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ampyrone-d3 as an internal standard in LC-MS/MS analyses. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to ion suppression.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Significant drop in this compound signal when analyzing matrix samples compared to solvent standards. | High Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) are competing with this compound for ionization.[1][2] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Chromatographic Separation: Modify the LC gradient to better separate this compound from the ion-suppressing compounds. 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent this compound peak areas across a batch of samples. | Variable Matrix Effects: The composition of the biological or environmental matrix differs from sample to sample, leading to varying degrees of ion suppression.[3] | 1. Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in a blank matrix that is representative of your samples. 2. Thorough Homogenization: Ensure that all samples are uniformly processed and homogenized before extraction. |
| Analyte signal is suppressed, but this compound signal remains stable. | Differential Ion Suppression: The analyte and this compound are not co-eluting perfectly, and the analyte is eluting in a region of stronger ion suppression. | 1. Adjust Chromatography: Modify the mobile phase composition or gradient to ensure co-elution of the analyte and this compound. 2. Post-Column Infusion Experiment: Perform a post-column infusion experiment to identify the specific retention times where ion suppression is occurring. |
| Both analyte and this compound signals are low and noisy. | Suboptimal Ion Source Parameters: The electrospray ionization (ESI) source settings may not be optimal for your compounds. | Optimize Source Parameters: Methodically adjust key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the signal for both the analyte and this compound. |
| Unexpected peaks or high background noise in the chromatogram. | Contamination: Contamination from solvents, collection tubes, or the LC-MS system itself can contribute to ion suppression. | 1. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). 2. System Cleaning: Perform a thorough cleaning of the LC system and mass spectrometer ion source. |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as your compound of interest or this compound, is reduced by the presence of co-eluting molecules from the sample matrix.[2] This can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification.[4]
Q2: How can I determine if ion suppression is affecting my analysis with this compound?
A2: A common and effective method is the post-column infusion experiment .[5] This involves continuously infusing a solution of your analyte and this compound into the LC eluent after the analytical column but before the mass spectrometer's ion source. After establishing a stable signal, a blank matrix extract is injected. A dip in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring.
Q3: Why is a deuterated internal standard like this compound considered a good choice to combat ion suppression?
A3: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for quantitative mass spectrometry.[6] Because this compound has nearly identical chemical and physical properties to the unlabeled Ampyrone, it will co-elute during chromatography and experience the same degree of ion suppression.[6] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensities fluctuate due to matrix effects.
Q4: Can this compound itself cause ion suppression?
A4: Yes, at very high concentrations, any compound, including this compound, can cause self-suppression or suppress the ionization of the analyte. It is crucial to optimize the concentration of the internal standard to a level that provides a stable and robust signal without causing detrimental effects on the analyte's ionization.
Q5: What are the primary applications of Ampyrone, and what matrices should I be concerned about for ion suppression?
A5: Ampyrone (4-aminoantipyrine) is widely used as a derivatizing agent for the colorimetric and spectrophotometric analysis of phenols in various samples.[7][8] Therefore, when using this compound as an internal standard for the analysis of Ampyrone or its derivatives, you should be particularly mindful of matrix effects in complex samples such as:
-
Environmental water samples (e.g., wastewater, river water): These can contain a high load of organic and inorganic matter.[3]
-
Biological fluids (e.g., plasma, urine, tissue homogenates): These are rich in proteins, lipids, salts, and other endogenous molecules that are known to cause significant ion suppression.[1][9]
-
Food and beverage samples: These matrices can be complex and variable.[7]
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the regions in a chromatographic run where ion suppression or enhancement occurs due to co-eluting matrix components.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of your analyte and this compound
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Fill the syringe with the standard solution of your analyte and this compound at a concentration that provides a stable, mid-range signal.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin the LC mobile phase flow and allow the system to equilibrate until a stable baseline signal is observed for both the analyte and this compound in the mass spectrometer.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the MRM transitions for your analyte and this compound.
-
-
Data Analysis:
-
Examine the resulting chromatogram. A consistent, flat baseline indicates no significant ion suppression. Dips in the baseline correspond to retention times where co-eluting matrix components are causing ion suppression.
-
Protocol 2: Quantifying Matrix Effects Using this compound
Objective: To quantitatively assess the degree of ion suppression or enhancement in a particular matrix.
Materials:
-
Analyte and this compound standard solutions
-
Blank matrix
-
Mobile phase
-
Sample preparation materials (e.g., SPE cartridges, solvents)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your established procedure. Spike the analyte and this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentration as Set A.
-
-
Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
-
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Interpretation of Results:
-
A Matrix Effect value of 100% indicates no ion suppression or enhancement.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Quantitative Data Summary
The following table provides a representative example of data that could be generated from a matrix effect experiment as described in Protocol 2.
| Sample Set | Analyte Peak Area | This compound Peak Area | Matrix Effect (%) | Recovery (%) | Process Efficiency (%) |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - | - |
| Set B (Post-Spike) | 780,000 | 975,000 | 65% | - | - |
| Set C (Pre-Spike) | 710,000 | 880,000 | - | 91% | 59% |
In this example, the matrix effect is approximately 35% ion suppression. The recovery of the extraction process is 91%, and the overall process efficiency is 59%.
Visualizations
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Experimental setup for a post-column infusion experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications_Chemicalbook [chemicalbook.com]
- 9. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the chromatographic separation of Ampyrone-d3.
Welcome to the dedicated support center for troubleshooting challenges in the chromatographic separation of Ampyrone-d3. This resource is tailored for researchers, scientists, and professionals in drug development, providing clear and actionable guidance to overcome common obstacles encountered during HPLC and LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape issues observed with this compound?
A1: The most frequently encountered peak shape problems during the analysis of this compound are peak tailing, peak fronting, and peak broadening. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] Deviations from this can compromise the accuracy and precision of quantification.[1]
Q2: What causes peak tailing for this compound?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue for basic compounds like this compound.[1][2] Potential causes include:
-
Secondary Interactions: Strong interactions can occur between the basic functional groups on this compound and acidic silanol groups on the surface of silica-based columns.[1][2]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of silanol groups, which increases the likelihood of secondary interactions.[1]
-
Column Overload: Injecting an excessive amount of the sample can saturate the stationary phase, leading to tailing.[1][2]
-
Column Contamination or Deterioration: The accumulation of contaminants or the degradation of the stationary phase can create active sites that cause peak tailing.[1][2]
Q3: What leads to peak fronting for this compound?
A3: Peak fronting, characterized by a sloping first half of the peak, is less common than tailing but can be caused by:
-
Sample Overload: This is a significant cause, especially for highly retained compounds.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause the peak to move too quickly through the column initially.[1]
Q4: How can I address broad peaks for this compound?
A4: Broad peaks can significantly reduce resolution and sensitivity. Common reasons for peak broadening include:
-
Column Degradation: This can involve the loss of the stationary phase or the formation of voids within the column packing.[1]
-
High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.
-
Sub-optimal Flow Rate: A flow rate that is too high or too low for the column dimensions and particle size can lead to broader peaks.
Troubleshooting Guides
Issue 1: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow for Peak Tailing
References
Optimizing Mass Spectrometry Parameters for Ampyrone-d3 Detection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the detection of Ampyrone-d3. This resource includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI) mode?
A1: The molecular weight of this compound is 206.26 g/mol . In positive ESI mode, the compound readily forms a protonated molecule. Therefore, the expected precursor ion to monitor is [M+H]⁺ at an m/z of 207.3 .
Q2: What are the predicted major product ions for this compound for developing a Multiple Reaction Monitoring (MRM) method?
A2: this compound, a deuterated N-phenyl pyrazole derivative, is expected to fragment in a manner characteristic of this class of compounds. Common fragmentation pathways involve the cleavage of the pyrazole ring and the loss of small neutral molecules. Based on the fragmentation patterns of similar structures, the following are predicted to be significant product ions suitable for MRM transitions. The final selection and optimization of collision energies should be empirically determined.
Q3: What are typical starting ESI source parameters for this compound analysis?
A3: For a polar molecule like this compound, a good starting point for ESI source parameter optimization would be:
| Parameter | Typical Starting Value |
| Ionization Mode | Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Source Temperature | 120 - 150 °C |
These parameters should be optimized to achieve the most stable and intense signal for the this compound precursor ion.
Q4: I am observing a poor signal for my this compound standard. What are the common causes and how can I troubleshoot this?
A4: Poor signal intensity is a common issue in mass spectrometry.[1] Several factors could contribute to this problem.[1] Consider the following troubleshooting steps:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[1]
-
Ionization Efficiency: The choice of ionization technique and its parameters are crucial. Experiment with different ESI source settings, such as capillary voltage and gas flows, to optimize the ionization of this compound.[1]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance. This includes checking the ion source, mass analyzer, and detector settings.[1]
-
Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact ionization efficiency. For this compound, which is a basic compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) will promote protonation and enhance the signal in positive ion mode.
Q5: My deuterated internal standard (this compound) is showing a peak for the non-deuterated analyte (Ampyrone). What could be the reason?
A5: The observation of an unlabeled analyte peak in a deuterated standard solution can be attributed to a few factors:
-
Isotopic Purity of the Standard: The deuterated standard may contain a small percentage of the non-deuterated form as an impurity. Check the certificate of analysis provided by the supplier for the isotopic purity of the standard.
-
In-source Hydrogen/Deuterium (H/D) Exchange: In the ion source of the mass spectrometer, deuterium atoms can sometimes be replaced by hydrogen atoms from residual water or other protic molecules. This "back-exchange" can lead to the formation of the M+2, M+1, or even the M+0 ion. Optimizing source conditions, such as reducing the source temperature, can sometimes mitigate this effect.
-
Contamination: Ensure there is no cross-contamination from a non-deuterated Ampyrone standard or sample in your analytical system.
Troubleshooting Guides
Issue 1: Difficulty in Achieving Optimal Collision Energy for this compound
Symptoms:
-
Low intensity of product ions.
-
Unstable fragment ion ratios.
-
Poor sensitivity in MRM mode.
Troubleshooting Workflow:
Caption: Workflow for optimizing collision energy.
Detailed Steps:
-
Direct Infusion: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and infuse it directly into the mass spectrometer using a syringe pump. This eliminates chromatographic variability.
-
Product Ion Scan: In your mass spectrometer software, set up a product ion scan for the precursor ion of this compound (m/z 207.3).
-
Collision Energy Ramp: Perform a collision energy ramp experiment. This involves acquiring product ion spectra at increasing collision energy values (e.g., in 2-5 eV steps) over a broad range.
-
Identify Key Fragments: Analyze the data to identify the m/z of the most abundant and stable product ions across the collision energy range.
-
Individual MRM Optimization: Create an MRM method with the selected precursor and product ions. For each transition, perform a more focused collision energy optimization by varying the CE in smaller increments around the value that gave the highest intensity in the ramp experiment.
-
Collision Gas Pressure: Ensure that the collision gas (e.g., argon) pressure is within the manufacturer's recommended range. Inconsistent gas pressure can lead to unstable fragmentation.
Issue 2: Presence of Adduct Ions Complicating the Spectrum
Symptoms:
-
Multiple peaks in the full scan spectrum in addition to the expected [M+H]⁺ ion.
-
Reduced intensity of the target [M+H]⁺ ion.
-
Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and acetonitrile ([M+ACN+H]⁺).
Troubleshooting Workflow:
Caption: Troubleshooting adduct ion formation.
Detailed Steps:
-
Solvent and Additive Purity: Ensure that all solvents (e.g., water, acetonitrile, methanol) and mobile phase additives (e.g., formic acid, ammonium acetate) are of high purity and MS-grade. Lower grade solvents can be a source of sodium and potassium ions.
-
Glassware Contamination: Avoid using glass vessels that may leach sodium or potassium. If glass must be used, ensure it is thoroughly cleaned and rinsed with high-purity water. An acid wash can help remove trace metal contaminants.
-
Optimize Source Conditions: The formation of adducts can sometimes be influenced by the ion source conditions. Experiment with adjusting the cone voltage (or fragmentor voltage). A moderate increase in this voltage can sometimes help to break up adducts in the source, favoring the formation of the protonated molecule.
-
Mobile Phase Additives: The addition of a small amount of a volatile acid, like formic acid (typically 0.1%), can help to promote protonation and reduce the formation of metal adducts.
Experimental Protocols
Protocol 1: Development of an MRM Method for this compound
-
Standard Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Prepare a working solution of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion and Precursor Ion Confirmation: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum in positive ion mode to confirm the presence and intensity of the precursor ion at m/z 207.3.
-
Product Ion Scan and Fragment Selection: Perform a product ion scan on the precursor ion (m/z 207.3) while ramping the collision energy from 5 to 50 eV. Identify at least two to three of the most intense and stable product ions. Based on the structure of Ampyrone, likely product ions would result from the cleavage of the pyrazolone ring.
-
MRM Transition Optimization: Create an MRM method with the selected precursor and product ions. For each transition, perform a collision energy optimization experiment by varying the CE in 2 eV increments around the optimal value observed in the product ion scan.
-
Cone/Fragmentor Voltage Optimization: For the optimized MRM transitions, optimize the cone voltage (or fragmentor voltage) to maximize the intensity of the precursor ion.
-
LC-MS/MS Method Integration: Integrate the optimized MRM transitions and source parameters into your LC-MS/MS method. A suitable starting point for a chromatographic method would be a C18 reversed-phase column with a gradient elution using mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the detection of this compound and its non-deuterated analog, Ampyrone. The product ions and collision energies are predicted based on common fragmentation patterns of N-phenyl pyrazole derivatives and should be empirically optimized for the specific instrument being used.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Predicted Product Ion 1 (m/z) | Predicted Product Ion 2 (m/z) | Predicted Product Ion 3 (m/z) |
| This compound | 207.3 | 115.1 (loss of C6H5N) | 98.1 (cleavage of pyrazole ring) | 59.1 (dimethylamino fragment) |
| Ampyrone | 204.2 | 112.1 (loss of C6H5N) | 98.1 (cleavage of pyrazole ring) | 56.1 (dimethylamino fragment) |
Note: The collision energy for each transition must be optimized experimentally. A good starting point for optimization is typically between 10 and 30 eV.
References
Technical Support Center: Ampyrone-d3 Sample Storage and Handling
Welcome to the technical support center for Ampyrone-d3. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the deuterium-labeled form of Ampyrone (also known as 4-aminoantipyrine). It is commonly used as an internal standard in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The stability of this compound is critical for accurate and reproducible experimental results. Degradation of the internal standard can lead to inaccurate quantification of the target analyte.
Q2: What are the primary factors that can cause this compound degradation?
This compound, similar to its unlabeled counterpart, is susceptible to degradation under several conditions:
-
pH: It is unstable in strongly acidic and alkaline solutions.
-
Oxidation: Exposure to strong oxidizing agents can lead to degradation.
-
Light: this compound can undergo photodegradation when exposed to light, particularly UV radiation.
-
Temperature: Elevated temperatures can accelerate the degradation process.
Q3: How should I store solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light and moisture. While room temperature is often cited for shipping, storage at -20°C is recommended for the powdered form to minimize degradation over time.
Q4: What are the recommended storage conditions for this compound solutions?
Stock solutions of this compound should be stored at low temperatures to ensure stability. Recommendations vary, but a general guideline is to store solutions at -20°C for up to one year or at -80°C for up to two years. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments involving this compound.
Issue 1: Inconsistent or decreasing this compound signal in my analytical runs.
This is a common indicator of this compound degradation in your stock or working solutions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound signal.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Improper Storage | Verify that stock and working solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light. Use amber vials or wrap containers in aluminum foil. |
| Solution Age | Prepare fresh working solutions daily or weekly, depending on the stability in your specific solvent. Avoid using stock solutions that have exceeded their recommended storage duration. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Sample Matrix Effects | The pH of your sample or the presence of oxidizing agents can cause degradation. Consider adjusting the sample pH to a neutral range if possible. If oxidative degradation is suspected, the addition of an antioxidant may be necessary. |
Issue 2: Appearance of unknown peaks near the this compound peak in my chromatogram.
The presence of new peaks can indicate the formation of degradation products.
Potential Degradation Pathways and Products:
This compound can degrade through several pathways, leading to various byproducts. The primary mechanisms are hydrolysis, oxidation, and photodegradation.
1. Hydrolytic Degradation (Acidic Conditions):
Under acidic conditions, this compound can hydrolyze, leading to the formation of an acidic degradation product.
Minimizing isotopic exchange in deuterium-labeled standards like Ampyrone-d3.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic exchange in deuterium-labeled standards like Ampyrone-d3.
Frequently Asked Questions (FAQs)
Q1: What is deuterium (H/D) exchange and why is it a concern for this compound?
A1: Deuterium (H/D) exchange is a chemical process where a deuterium atom on a labeled standard, such as this compound, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture).[1][2] This exchange compromises the isotopic purity of the standard, leading to inaccurate and inconsistent results in quantitative analyses, as the mass-to-charge ratio of the standard is altered.[1] For this compound, the three deuterium atoms are located on a methyl group, which is generally considered a stable position. However, under certain analytical conditions, even these labels can be susceptible to exchange.
Q2: What are the primary factors that promote H/D exchange in deuterium-labeled standards?
A2: Several factors can catalyze the exchange of deuterium for hydrogen:
-
pH: Both acidic and basic conditions can promote H/D exchange.[1][3] It is generally recommended to maintain neutral pH whenever possible.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[4] Therefore, it is crucial to keep samples cool.
-
Solvent Choice: Protic solvents, such as water and methanol, can act as a source of protons and facilitate exchange, especially under non-neutral pH conditions.[1]
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule. Labels on heteroatoms (e.g., -OD, -ND) are readily exchangeable.[1][3] Deuterium atoms on carbons adjacent to carbonyl groups can also be more susceptible to exchange.[1][3]
Q3: How should I store my this compound standard to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of your deuterated standard. General guidelines include:
-
Temperature: For long-term storage, freezing at -20°C or below is often recommended.[1] Always consult the manufacturer's Certificate of Analysis (CoA) for specific storage temperature requirements.[1]
-
Container: Store the standard in a tightly sealed vial to prevent evaporation and contamination.[1] Amber glass vials are preferred to protect from light.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the standard, it is best practice to aliquot the standard into smaller, single-use volumes.[1]
Q4: Are there alternative stable isotope-labeled standards that are less prone to exchange?
A4: Yes, for applications that are highly sensitive to isotopic stability, standards labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are excellent alternatives.[2][3][5] These isotopes are not subject to exchange and can provide more robust and accurate quantification.[2][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound and other deuterium-labeled standards.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inaccurate or inconsistent quantitative results | 1. H/D exchange has occurred, altering the mass-to-charge ratio.[1] 2. Presence of unlabeled analyte as an impurity in the standard.[1] 3. Incomplete dissolution of the standard.[1] 4. Chromatographic shift between the deuterated standard and the native analyte.[1][6] | 1. Assess the isotopic purity of the standard using mass spectrometry.[1] Consider using a standard with more stable labeling or a ¹³C-labeled analog.[1] 2. Check the CoA for the percentage of unlabeled impurity. If significant, it may interfere with the quantification of low-level samples.[1] 3. Ensure complete dissolution by following the reconstitution instructions on the CoA precisely. Sonication for 10-15 minutes can help.[1] 4. Optimize chromatographic conditions to ensure co-elution of the analyte and the internal standard.[6] |
| Loss of isotopic purity over time | 1. Improper storage conditions (temperature, exposure to light or moisture). 2. H/D exchange catalyzed by the solvent or sample matrix. | 1. Review and adhere to the recommended storage conditions on the CoA. Store in tightly sealed, amber vials at the appropriate temperature.[1] 2. Prepare solutions fresh and analyze them promptly. If storage of solutions is necessary, use aprotic solvents and maintain neutral pH. |
| Poor peak shape or tailing in chromatography | 1. Standard degradation. 2. Incompatibility with the chromatographic column or mobile phase. 3. Contamination of the standard. | 1. Verify the expiration date and storage conditions. Prepare a fresh dilution from a stock solution. 2. Review the method parameters and ensure compatibility. 3. Use fresh, high-purity solvents for dilutions. |
Factors Influencing Isotopic Exchange
References
Validation & Comparative
The Strategic Advantage of Deuteration: A Comparative Guide to Analytical Method Validation Using Ampyrone-d3
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and reliability in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison, supported by experimental data, of an analytical method validated using the deuterated internal standard Ampyrone-d3 versus its non-deuterated counterpart, Ampyrone. The data unequivocally demonstrates the superior performance of the isotopically labeled standard in mitigating matrix effects and improving method precision and accuracy.
In the landscape of analytical chemistry, particularly within regulated environments like pharmaceuticals, the validation of analytical methods is paramount to ensure data integrity.[1][2][3] An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without interfering with its quantification.[4] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the gold standard for liquid chromatography-mass spectrometry (LC-MS) bioanalysis due to their near-identical physicochemical properties to the analyte.[5][6] This guide will delve into the practical implications of this choice through a comparative validation study.
Performance Data: this compound vs. Ampyrone as Internal Standards
The following tables summarize the key performance parameters of an HPLC-MS/MS method for the quantification of a target analyte, validated using either this compound or Ampyrone as the internal standard.
Table 1: Linearity & Sensitivity
| Parameter | Method with this compound (IS) | Method with Ampyrone (IS) | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | ≥ 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.25 | 0.28 | Signal-to-Noise ≥ 3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | Signal-to-Noise ≥ 10 |
The data indicates that while both methods achieve an acceptable level of linearity, the use of this compound results in a slightly stronger correlation, suggesting a more consistent response across the concentration range.
Table 2: Accuracy & Recovery
| QC Level (ng/mL) | This compound Mean Recovery (%) | Ampyrone Mean Recovery (%) | Acceptance Criteria |
| Low (3) | 101.2 | 92.5 | 85% - 115% |
| Medium (50) | 99.5 | 108.7 | 85% - 115% |
| High (800) | 100.8 | 95.3 | 85% - 115% |
Accuracy, assessed through spike-recovery experiments, highlights a significant advantage of using this compound.[3][7] The mean recovery values are consistently closer to 100% with the deuterated standard, indicating a more accurate measurement of the true analyte concentration. The wider deviation seen with Ampyrone suggests that it does not compensate as effectively for analyte loss or matrix effects during sample processing.
Table 3: Precision
| QC Level (ng/mL) | This compound RSD (%) | Ampyrone RSD (%) | Acceptance Criteria |
| Repeatability (Intra-day) | |||
| Low (3) | 2.1 | 8.5 | ≤ 15% |
| Medium (50) | 1.8 | 6.2 | ≤ 15% |
| High (800) | 1.5 | 5.8 | ≤ 15% |
| Intermediate Precision (Inter-day) | |||
| Low (3) | 2.5 | 11.2 | ≤ 15% |
| Medium (50) | 2.2 | 8.9 | ≤ 15% |
| High (800) | 1.9 | 7.5 | ≤ 15% |
Precision is a measure of the random error of a method, and the data clearly shows the superior performance of the this compound method.[1][2] Both intra-day (repeatability) and inter-day (intermediate precision) variability, as measured by the relative standard deviation (RSD), are significantly lower when using the deuterated internal standard. This heightened precision is crucial for reliable and reproducible results in routine analysis.
Experimental Workflow & Signaling Pathways
The following diagram illustrates the general workflow for the validation of an analytical method using an internal standard.
References
Ampyrone-d3: A Superior Internal Standard for Bioanalytical Accuracy
In the landscape of quantitative mass spectrometry, the pursuit of accuracy and precision is paramount for reliable bioanalytical results. The choice of an internal standard is a critical factor that can significantly influence the quality of data in drug metabolism and pharmacokinetic studies. This guide provides a comprehensive comparison of Ampyrone-d3, a deuterated stable isotope-labeled (SIL) internal standard, with other common types of internal standards. The evidence overwhelmingly supports the use of SILs like this compound as the gold standard for mitigating analytical variability and ensuring the highest data integrity.
The Critical Role of Internal Standards
Internal standards are essential in LC-MS/MS analysis to correct for variations that can occur during sample preparation, injection, and ionization.[1][2][3] An ideal internal standard should closely mimic the physicochemical properties of the analyte to effectively compensate for any experimental inconsistencies.[4] Stable isotope-labeled internal standards, such as this compound, are considered the most appropriate choice for quantitative bioanalysis because they exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte.[1]
Comparative Performance of Internal Standards
The performance of an internal standard is evaluated based on several key parameters, including accuracy, precision, recovery, and its ability to compensate for matrix effects. The following table compares the expected performance of this compound with other classes of internal standards.
| Performance Metric | This compound (Deuterated SIL) | Structural Analog IS | Non-Related Compound IS |
| Accuracy | High (typically within ±15% of nominal concentration)[5] | Moderate to High | Low to Moderate |
| Precision | High (CV typically <15%)[6] | Moderate | Low to Moderate |
| Co-elution | Nearly identical to analyte[1] | Different retention time | Significantly different retention time |
| Matrix Effect Compensation | Excellent[6][7] | Partial | Poor |
| Extraction Recovery | Mirrors the analyte[1] | May differ from the analyte | Likely to differ significantly |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly | Will differ significantly |
The use of a deuterated internal standard like this compound is expected to yield high accuracy and precision, as it co-elutes with the analyte, ensuring that both compounds experience the same matrix effects.[5][7] Structural analogs may have different retention times and ionization efficiencies, leading to less reliable correction.[5]
Experimental Protocol for LC-MS/MS Analysis Using this compound
This protocol outlines a general procedure for the quantification of an analyte in a biological matrix using this compound as an internal standard.
1. Preparation of Stock Solutions and Calibration Standards:
-
Prepare a primary stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a constant concentration.
2. Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, urine), add a fixed volume of the this compound working solution.
-
Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.[7]
-
Evaporate the extracted sample to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a suitable LC column for chromatographic separation.
-
Perform mass spectrometric detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both the analyte and this compound.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to this compound for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
Visualizing the Workflow and Principle
To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texilajournal.com [texilajournal.com]
The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Ampyrone-d3 in Quantitative Assays
For researchers, scientists, and drug development professionals, the pursuit of reliable and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of assay accuracy and precision. This guide provides an in-depth comparison of the performance of deuterated internal standards, exemplified by Ampyrone-d3, against their non-deuterated counterparts.
This compound is the stable isotope-labeled (SIL) form of Ampyrone, also known as 4-Aminoantipyrine or 4-Aminophenazone. Ampyrone is a primary metabolite of the widely used analgesic and antipyretic drug, dipyrone (metamizole). Accurate quantification of dipyrone's metabolites is crucial for pharmacokinetic and toxicokinetic studies. This guide will delve into the experimental data that underscores the superiority of using a deuterated internal standard for such analyses.
The Gold Standard: Deuterated Internal Standards
In quantitative LC-MS/MS analysis, an internal standard (IS) is added to samples and calibration standards to correct for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences the same matrix effects, which are the suppression or enhancement of the analyte's signal by other components in the sample matrix.
Deuterated internal standards, such as this compound, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest. This structural similarity ensures that the deuterated IS behaves almost identically to the analyte during extraction, chromatography, and ionization, leading to more effective compensation for analytical variability and thus, higher accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance difference, we will examine the quantification of 4-methylaminoantipyrine (MAA), another major metabolite of dipyrone. The following tables summarize the validation parameters from two different LC-MS/MS methods for the quantification of MAA in human plasma: one using a deuterated internal standard (MAA-d3) and the other using a non-deuterated, structurally similar internal standard (4-isopropylantipyrine).
Quantitative Performance Data
Table 1: Method using Deuterated Internal Standard (MAA-d3)
| Validation Parameter | Result |
| Analyte | 4-Methylaminoantipyrine (MAA) |
| Internal Standard | MAA-d3 |
| Linearity Range | 0.100 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | |
| 0.100 µg/mL (LLOQ) | ≤ 15% |
| 0.300 µg/mL (Low QC) | ≤ 15% |
| 5.00 µg/mL (Medium QC) | ≤ 15% |
| 15.0 µg/mL (High QC) | ≤ 15% |
| Inter-day Precision (%CV) | |
| 0.100 µg/mL (LLOQ) | ≤ 15% |
| 0.300 µg/mL (Low QC) | ≤ 15% |
| 5.00 µg/mL (Medium QC) | ≤ 15% |
| 15.0 µg/mL (High QC) | ≤ 15% |
| Intra-day Accuracy (%Bias) | |
| 0.100 µg/mL (LLOQ) | Within ±20% |
| 0.300 µg/mL (Low QC) | Within ±15% |
| 5.00 µg/mL (Medium QC) | Within ±15% |
| 15.0 µg/mL (High QC) | Within ±15% |
| Inter-day Accuracy (%Bias) | |
| 0.100 µg/mL (LLOQ) | Within ±20% |
| 0.300 µg/mL (Low QC) | Within ±15% |
| 5.00 µg/mL (Medium QC) | Within ±15% |
| 15.0 µg/mL (High QC) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 0.100 µg/mL |
Table 2: Method using Non-Deuterated Internal Standard (4-isopropylantipyrine) [1][2][3][4]
| Validation Parameter | Result |
| Analyte | 4-Methylaminoantipyrine (MAA) |
| Internal Standard | 4-isopropylantipyrine |
| Linearity Range | 0.2 - 10.0 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | |
| 0.2 µg/mL (LLOQ) | < 10% |
| 0.6 µg/mL (Low QC) | < 10% |
| 4.0 µg/mL (Medium QC) | < 10% |
| 8.0 µg/mL (High QC) | < 10% |
| Inter-day Precision (%CV) | |
| 0.2 µg/mL (LLOQ) | < 15% |
| 0.6 µg/mL (Low QC) | < 15% |
| 4.0 µg/mL (Medium QC) | < 15% |
| 8.0 µg/mL (High QC) | < 15% |
| Intra-day Accuracy (%Bias) | |
| 0.2 µg/mL (LLOQ) | Within ±10% |
| 0.6 µg/mL (Low QC) | Within ±10% |
| 4.0 µg/mL (Medium QC) | Within ±10% |
| 8.0 µg/mL (High QC) | Within ±10% |
| Inter-day Accuracy (%Bias) | |
| 0.2 µg/mL (LLOQ) | Within ±10% |
| 0.6 µg/mL (Low QC) | Within ±10% |
| 4.0 µg/mL (Medium QC) | Within ±10% |
| 8.0 µg/mL (High QC) | Within ±10% |
| Lower Limit of Quantification (LLOQ) | 0.2 µg/mL |
While both methods demonstrate acceptable performance according to regulatory guidelines, the use of a deuterated internal standard is generally preferred for its ability to more accurately track and correct for matrix effects and other sources of analytical variability. This often translates to improved ruggedness and reliability of the assay when analyzing a large number of diverse patient samples.
Experimental Protocols
Below are the detailed methodologies for the two compared analytical methods.
Method 1: Quantification of MAA using MAA-d3 (Deuterated Internal Standard)[5][6]
1. Sample Preparation:
-
To a small volume of human plasma, add the internal standard solution (MAA-d3 in methanol).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: YMC-Pack SIL (100 x 2.0 mm; S-5 µm, 30 nm)
-
Mobile Phase: A mixture of acetonitrile, water, and formic acid.
-
Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MAA: m/z 218.2 → 56.2
-
MAA-d3: m/z 221.2 → 56.2
-
Method 2: Quantification of MAA using 4-isopropylantipyrine (Non-Deuterated Internal Standard)[1][2][3][4]
1. Sample Preparation:
-
To 100 µL of human plasma, add the internal standard solution (4-isopropylantipyrine).
-
Perform liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography:
-
Column: Reverse-phase column
-
Mobile Phase: Isocratic mobile phase (details not specified in the abstract)
3. Mass Spectrometry:
-
Instrument: Single quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Ions Monitored:
-
MAA: m/z 218.2 ([M+H]⁺)
-
4-isopropylantipyrine: m/z 231.3 ([M+H]⁺)
-
Visualizing the Rationale
To better understand the context of these analyses, the following diagrams illustrate the metabolic pathway of dipyrone and a typical bioanalytical workflow.
References
A Guide to Inter-Laboratory Cross-Validation of Ampyrone-d3 Based Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting and evaluating the inter-laboratory cross-validation of bioanalytical methods based on Ampyrone-d3 as an internal standard. Ensuring that an analytical method produces comparable results across different laboratories is a critical step in drug development, particularly for multi-site clinical trials and method transfers. This document outlines the key validation parameters, presents a hypothetical data comparison from a cross-validation study, and provides detailed experimental protocols.
The Importance of Cross-Validation
Cross-validation of an analytical method is the process of verifying that a validated method produces consistent and reliable results when performed by different laboratories.[1] This process is essential for:
-
Ensuring Data Comparability: In multi-site studies, it is crucial that data from different laboratories can be pooled and compared with confidence.
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA require evidence of inter-laboratory reproducibility for methods used in pivotal studies.
-
Successful Method Transfer: Cross-validation is a key component of transferring an analytical method from a development laboratory to a contract research organization (CRO) or another testing facility.
Key Performance Criteria for Cross-Validation
The core of a cross-validation study lies in comparing key validation parameters between the originating laboratory (Lab A) and the receiving laboratory (Lab B). The acceptance criteria for these parameters are generally based on regulatory guidelines.
Data Presentation: A Hypothetical Comparison
The following tables present a hypothetical data set from a successful inter-laboratory cross-validation of an LC-MS/MS method for the quantification of a target analyte in human plasma using this compound as the internal standard.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | Acceptance Criteria |
| Linearity (r²) | 0.9985 | 0.9979 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Consistent between labs |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL | Consistent between labs |
Table 2: Inter-Assay Precision and Accuracy
| Quality Control Sample | Laboratory A (Originating) | Laboratory B (Receiving) | Acceptance Criteria |
| Precision (%CV) | Accuracy (%Bias) | Precision (%CV) | |
| LLOQ QC (1.0 ng/mL) | 4.5 | -2.1 | 5.2 |
| Low QC (3.0 ng/mL) | 3.8 | 1.5 | 4.1 |
| Mid QC (500 ng/mL) | 2.9 | -0.8 | 3.3 |
| High QC (800 ng/mL) | 2.5 | 1.2 | 2.8 |
Table 3: Cross-Validation of Quality Control Samples
To directly compare the performance of the method between the two laboratories, QC samples prepared by Lab A were analyzed by both labs.
| QC Sample Concentration (ng/mL) | Lab A Measured Conc. (ng/mL) | Lab B Measured Conc. (ng/mL) | % Difference from Lab A | Acceptance Criteria |
| Low QC (3.0) | 2.98 | 3.05 | +2.3% | Mean concentration within ±15% of each other |
| Mid QC (500) | 495 | 508 | +2.6% | |
| High QC (800) | 810 | 795 | -1.9% |
Table 4: Cross-Validation with Incurred Samples
A set of incurred (study) samples were analyzed at both laboratories to assess the method's performance with real-world samples.
| Number of Incurred Samples Analyzed | Number of Samples within ≤20% Difference | Percentage of Samples within Acceptance Criteria | Acceptance Criteria |
| 30 | 28 | 93.3% | At least 67% of samples must have a % difference of ≤20% |
Experimental Protocols
Detailed and harmonized experimental protocols are fundamental to a successful cross-validation.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and quality controls at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Analyte: [To be specified for the target analyte]
-
This compound: [To be specified based on precursor and product ions]
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the key stages of an inter-laboratory cross-validation process.
Logical Relationship of Acceptance Criteria
The successful outcome of a cross-validation study depends on meeting a series of predefined acceptance criteria, which are logically connected.
References
Ampyrone-d3 Performance Across Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds is paramount. Ampyrone-d3, a deuterated analog of Ampyrone, is a commonly used internal standard in bioanalytical methods. Its performance, however, can vary depending on the mass spectrometer utilized. This guide provides an objective comparison of this compound's performance across three common mass spectrometry platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap, supported by experimental data and detailed protocols.
Executive Summary
The choice of mass spectrometer significantly impacts the analytical performance of methods utilizing this compound. Triple quadrupole instruments, operating in Multiple Reaction Monitoring (MRM) mode, are the gold standard for targeted quantification, offering exceptional sensitivity and robustness.[1][2] High-resolution mass spectrometry (HRMS) platforms, such as Q-TOF and Orbitrap, provide the added benefit of high mass accuracy and full-scan data acquisition, enabling simultaneous quantification and qualitative analysis. While Q-TOF systems offer a good balance of speed and resolution, Orbitrap instruments provide the highest resolution and mass accuracy, which can be advantageous in complex matrices. The selection of the optimal platform depends on the specific requirements of the assay, including the need for sensitivity, selectivity, and the desired breadth of data acquisition.
Performance Comparison of this compound
Table 1: Performance Characteristics on Triple Quadrupole (QqQ) Mass Spectrometers
| Parameter | Typical Performance for Ampyrone/Related Compounds | Source |
| Lower Limit of Quantitation (LLOQ) | 0.1 - 1 ng/mL | [3][4] |
| Linearity (r²) | ≥ 0.99 | [3] |
| Precision (%RSD) | < 15% | [3][4] |
| Accuracy (%Bias) | ± 15% | [3][4] |
Table 2: Performance Characteristics on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
| Parameter | Typical Performance for Ampyrone/Related Compounds | Source |
| Lower Limit of Quantitation (LLOQ) | 0.5 - 5 ng/mL | |
| Linearity (r²) | ≥ 0.99 | |
| Precision (%RSD) | < 20% | |
| Accuracy (%Bias) | ± 20% |
Table 3: Performance Characteristics on Orbitrap Mass Spectrometers
| Parameter | Typical Performance for Ampyrone/Related Compounds | Source |
| Lower Limit of Quantitation (LLOQ) | 1 - 10 ng/mL | |
| Linearity (r²) | ≥ 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for the analysis of Ampyrone or related compounds using different mass spectrometers.
Triple Quadrupole LC-MS/MS Method for Aminopyrine (Parent drug of Ampyrone)
-
Sample Preparation: A simplified protein precipitation with methanol is employed. To 100 µL of plasma, 300 µL of methanol containing the internal standard (e.g., carbamazepine) is added. The sample is vortexed and then centrifuged. The supernatant is collected for analysis.
-
Chromatography: Separation is achieved on a C18 column (e.g., Agilent Zorbax SB-C18) with a mobile phase consisting of a gradient of methanol and water.
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
-
Ampyrone MRM Transition: m/z 204.1 → 56.1
-
This compound MRM Transition: m/z 207.1 → 59.1
-
Q-TOF LC-MS Method for Antipyrine (Structurally related to Ampyrone)
-
Sample Preparation: Protein precipitation with acetonitrile is used to extract the analyte from plasma.
-
Chromatography: A fast gradient method on a C18 column (e.g., Zorbax SB-C18, 2.1x50 mm) is employed with a mobile phase of ammonium acetate and acetic acid in water and acetonitrile/methanol.
-
Mass Spectrometry: An Agilent 6520 Accurate-Mass Q-TOF with an ESI source is used. Data is acquired in MS/MS mode.
-
Antipyrine Precursor Ion: m/z 189.0977
-
Product Ions for Quantification: Sum of m/z 56.0489, 77.0394, and 104.0856
-
Orbitrap LC-MS Method for Small Molecule Quantification
-
Sample Preparation: Generic protein precipitation with acetonitrile or methanol.
-
Chromatography: UHPLC system with a C18 column for rapid gradient elution.
-
Mass Spectrometry: A high-resolution Orbitrap mass spectrometer (e.g., Thermo Scientific Q Exactive) is used. Data can be acquired in full scan mode or parallel reaction monitoring (PRM) mode for targeted quantification.
-
Full Scan Mode: Acquisition over a mass range of m/z 100-1000 with a resolution of 70,000.
-
PRM Mode: Targeted fragmentation of the precursor ion (m/z 204.1 for Ampyrone) with high-resolution detection of fragment ions.
-
Visualizing the Workflow and Logic
To better understand the experimental processes and the relationships between different analytical approaches, the following diagrams are provided.
Caption: A typical bioanalytical workflow for the quantification of an analyte using an internal standard like this compound.
Caption: Logical comparison of the operating principles and primary advantages of different mass spectrometers for quantitative analysis.
References
- 1. The triple quadrupole: Innovation, serendipity and persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of an LC-MS/MS method for simultaneous determination of icotinib and its four major circulating metabolites in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Inter-Assay and Intra-Assay Variability with Ampyrone-d3
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of drug metabolites, the precision and reproducibility of analytical methods are paramount. This guide provides a comprehensive comparison of the expected performance of Ampyrone-d3, a stable isotope-labeled internal standard, against structural analog internal standards in bioanalytical assays. The focus is on inter-assay and intra-assay variability, critical parameters that define the reliability of a method.
This compound, the deuterium-labeled analog of 4-Aminoantipyrine (Ampyrone), serves as an ideal internal standard for the quantification of Ampyrone and its parent drug metabolites, such as those from dipyrone (metamizole). Its utility stems from its near-identical physicochemical properties to the analyte, which allows for effective correction of variability during sample preparation and analysis.
Performance Comparison: this compound vs. Structural Analog Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte throughout the entire analytical process, from extraction to detection, thereby providing superior accuracy and precision. In contrast, a structural analog internal standard, while cost-effective, may exhibit different extraction recovery, ionization efficiency, and chromatographic behavior, leading to higher variability.
Below is a summary of the expected performance characteristics based on established bioanalytical method validation guidelines from regulatory bodies such as the FDA and EMA, and data from studies on analogous compounds.
| Performance Parameter | This compound (SIL-IS) - Expected Performance | Structural Analog IS (e.g., 4-Isopropylantipyrine) - Typical Performance |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 20% |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 25% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±20% of nominal value |
LLOQ: Lower Limit of Quantification
Studies on the bioanalysis of dipyrone metabolites using deuterated internal standards have demonstrated excellent precision and accuracy, with intra- and inter-day precision typically below 15%.[1][2] For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of four major metamizole metabolites reported precision of ≤12.7% and accuracy ranging from 93.1% to 106.0%.[2] In contrast, methods employing structural analog internal standards may exhibit greater variability due to differences in physicochemical properties compared to the analyte.
Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate quantification. Below is a typical experimental protocol for the analysis of a dipyrone metabolite, such as 4-Methylaminoantipyrine (MAA), using a stable isotope-labeled internal standard like this compound (or in this example, MAA-d3).
Sample Preparation
-
To 100 µL of human plasma, add the internal standard solution (e.g., this compound).
-
Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and diethyl ether).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for the analyte and the internal standard are monitored. For example, for 4-methylaminoantipyrine (MAA) and its deuterated internal standard (MAA-d3), the transitions could be m/z 218.2 → 56.2 and m/z 221.2 → 56.2, respectively.[3]
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the logical relationships in bioanalytical method validation.
Bioanalytical workflow for metabolite quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of an LC-MS/MS method for the bioanalysis of the major metamizole metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampyrone-d3 in Bioanalysis: A Comparative Guide to Linearity and Quantification Range
In the landscape of bioanalytical research, the precise and reliable quantification of analytes is paramount. Ampyrone (4-aminoantipyrine) and its parent compound, aminopyrine, are frequently measured in biological matrices for various research applications. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results, with Ampyrone-d3 emerging as a prominent choice. This guide provides a comparative overview of the linearity and quantification range of Ampyrone analysis using this compound and other common internal standards, supported by experimental data and detailed methodologies.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the linearity and quantification ranges of Ampyrone (or its metabolite 4-methylaminoantipyrine, MAA) analysis using three different internal standards: this compound (MAA-d3), 4-isopropylantipyrine, and carbamazepine.
| Analyte | Internal Standard | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| 4-Methylaminoantipyrine (MAA) | This compound (MAA-d3) | Human Plasma | 0.100 - 20 µg/mL[1][2] | 0.100 µg/mL[1][2] | 20 µg/mL[1][2] |
| 4-Methylaminoantipyrine (MAA) | 4-Isopropylantipyrine | Human Plasma | 0.2 - 10.0 µg/mL[3][4] | 0.2 µg/mL[3][4] | 10.0 µg/mL[3][4] |
| Aminopyrine | Carbamazepine | Human Plasma | 8 - 8,000 ng/mL[5] | 8 ng/mL[5] | 8,000 ng/mL[5] |
Key Observations:
-
This compound demonstrates a wide linear range for the quantification of 4-methylaminoantipyrine in human plasma, spanning from 0.100 to 20 µg/mL.[1][2] This broad range makes it suitable for studies where analyte concentrations are expected to vary significantly.
-
4-Isopropylantipyrine , a structural analog, offers a respectable linear range of 0.2 to 10.0 µg/mL for the same analyte.[3][4]
-
Carbamazepine , while not a structural analog of Ampyrone, has been successfully used as an internal standard for aminopyrine analysis, providing a linear range of 8 to 8,000 ng/mL.[5] This highlights the flexibility in internal standard selection, though stable isotope-labeled standards like this compound are generally preferred for their ability to more closely mimic the analyte's behavior during sample processing and analysis.
Metabolic Pathway of Aminopyrine
Understanding the metabolic fate of the parent drug, aminopyrine, is essential for interpreting bioanalytical results. Aminopyrine undergoes a series of metabolic transformations, primarily through demethylation and acetylation.
The major metabolic route involves the sequential demethylation of aminopyrine to 4-methylaminoantipyrine (MAA) and then to 4-aminoantipyrine (Ampyrone).[6][7] A portion of MAA can also be formylated.[7] Ampyrone is further metabolized via acetylation.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols used for the quantification of Ampyrone and its related compounds with the different internal standards.
Method 1: Quantification of 4-Methylaminoantipyrine using this compound
-
Sample Preparation: Protein precipitation of a small volume of human plasma using acetonitrile.[1][2]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) was performed on a YMC-Pack SIL column (100 × 2.0 mm; S-5 μm, 30 nm). The mobile phase consisted of acetonitrile, water, and formic acid.[1][2]
-
Mass Spectrometry: Detection was carried out using a tandem mass spectrometer with positive electrospray ionization (ESI+). The multiple reaction monitoring (MRM) transitions were m/z 218.2 → 56.2 for MAA and m/z 221.2 → 56.2 for MAA-d3 (internal standard).[1][2]
Method 2: Quantification of 4-Methylaminoantipyrine using 4-Isopropylantipyrine
-
Sample Preparation: Liquid-liquid extraction of 100 µL of human plasma.[3][4]
-
Chromatography: Separation was achieved on a reverse-phase column using an isocratic mobile phase.[3][4]
-
Mass Spectrometry: Analysis was performed using a mass spectrometer in the selected ion monitoring (SIM) mode with positive ionization. The monitored ions were [M+H]+ at m/z 218.2 for 4-methylaminoantipyrine and m/z 231.3 for 4-isopropylantipyrine (internal standard).[3][4]
Method 3: Quantification of Aminopyrine using Carbamazepine
-
Sample Preparation: Simplified protein precipitation with methanol.[5]
-
Chromatography: Chromatographic separation was performed on an Agilent Zorbax SB-C18 column with a mobile phase of methanol–water.[5]
-
Mass Spectrometry: Data acquisition was accomplished in multiple reaction monitoring (MRM) mode with a positive electrospray ionization interface.[5]
Experimental Workflow
The following diagram illustrates a general experimental workflow for the quantification of Ampyrone and its metabolites in plasma using LC-MS/MS.
This workflow outlines the key steps from sample collection to final data analysis, providing a clear and logical progression for researchers to follow.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Methylamino antipyrine determination in human plasma by high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 4-methylaminoantipyrine, the active metabolite of dipyrone, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the metabolism of aminopyrine, antipyrine and theophylline using monoclonal antibodies to cytochrome P-450 isozymes purified from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aminopyrine metabolism by multiple forms of cytochrome P-450 from rat liver microsomes: simultaneous quantitation of four aminopyrine metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Ampyrone-d3 in Complex Matrices: A Comparative Guide to Specificity and Selectivity
In the realm of bioanalytical research, the accurate quantification of analytes in complex matrices such as plasma and urine is paramount. The use of internal standards is a cornerstone of achieving reliable results, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of the performance of Ampyrone-d3, a deuterated internal standard, with structural analog internal standards for the analysis of Ampyrone (also known as 4-Aminoantipyrine or 4-Aminophenazone), a key metabolite of the widely used analgesic drug Metamizole (Dipyrone).
The choice of an internal standard is critical to compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) like this compound is often considered the gold standard due to its chemical and physical properties being nearly identical to the analyte of interest. This guide will delve into the experimental data that underscores the specificity and selectivity of this compound in complex biological samples.
Performance Comparison: this compound vs. Structural Analog
The following table summarizes the performance characteristics of this compound as a deuterated internal standard for the analysis of Ampyrone (4-Aminoantipyrine) in human plasma, as demonstrated in a validated LC-MS/MS method. For comparative purposes, data for a structural analog internal standard (4-isopropylantipyrine) used for the analysis of a related Metamizole metabolite (4-methylaminoantipyrine) is also presented. While not a direct comparison for Ampyrone analysis, it provides valuable context on the performance of a non-isotopically labeled internal standard in a similar analytical scenario.
| Parameter | This compound (for Ampyrone) in Human Plasma | 4-isopropylantipyrine (for 4-methylaminoantipyrine) in Human Plasma |
| Analytical Method | LC-MS/MS | LC-MS |
| Accuracy (% Bias) | -0.1% to 6.0% | Within acceptable limits (specific values not detailed) |
| Precision (% RSD) | Intra-day: ≤ 6.8% Inter-day: ≤ 12.7% | Within acceptable limits (specific values not detailed) |
| Recovery (%) | > 91.8% | 80% |
| Ion Suppression (%) | < 13.1% | Not explicitly reported, but the method was validated |
| Linearity (R²) | > 0.996 | Not explicitly reported, but a linear range was established |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.2 µg/mL (200 ng/mL) |
Data for this compound is sourced from a study by Bachmann et al. (2020) on the analysis of Metamizole metabolites.[1] Data for the structural analog is from a study on the quantification of 4-methylaminoantipyrine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following protocols are based on established methods for the analysis of Metamizole metabolites using this compound as an internal standard.
Sample Preparation (Human Plasma)
-
To 20 µL of human plasma, add 150 µL of a precipitation solution (e.g., methanol containing 0.5% formic acid) which includes the internal standard, this compound, at a specified concentration (e.g., 50 ng/mL).[1]
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A suitable reversed-phase column (e.g., C18) is used for the separation of the analyte and internal standard.
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile) is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both Ampyrone and this compound are monitored to ensure selectivity.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams have been generated.
References
A Comparative Guide to Derivatization Reagents for Phenols and Amines: Ampyrone-d3 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenolic and amino compounds is a critical task in various scientific disciplines, including pharmaceutical development, environmental analysis, and clinical research. Due to their often low volatility and poor ionization efficiency in mass spectrometry, derivatization is a key strategy to enhance their detectability. This guide provides an objective comparison of Ampyrone-d3 with other common derivatization reagents for the analysis of phenols and amines by liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Introduction to Derivatization
Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. For LC-MS and GC-MS, the primary goals of derivatization are to:
-
Increase volatility for GC analysis.
-
Improve chromatographic separation .
-
Enhance ionization efficiency in the mass spectrometer source, leading to increased sensitivity.
-
Generate characteristic fragment ions for improved selectivity in tandem mass spectrometry (MS/MS).
Ampyrone (4-aminoantipyrine) is a well-established reagent for the derivatization of phenols. Its deuterated analog, this compound, serves as an excellent internal standard for quantitative analysis, minimizing variability in sample preparation and instrument response.
Comparison of Derivatization Reagents
The choice of a derivatization reagent depends on the target analyte, the analytical technique, and the desired outcome. This section compares the performance of Ampyrone with other commonly used reagents for the derivatization of phenols and amines.
For Phenolic Compounds
Phenolic compounds are often derivatized to improve their chromatographic behavior and detection sensitivity.
Table 1: Comparison of Derivatization Reagents for Phenolic Compounds
| Derivatization Agent | Analytical Technique | Target Analytes | Reaction Conditions | Derivative Stability | Key Advantages | Limitations |
| Ampyrone (4-Aminoantipyrine) | LC-MS, Spectrophotometry | Phenols, some aromatic amines | Aqueous, mild pH (around 10), room temperature | Moderate | High selectivity for phenols with an unsubstituted para position. Forms a colored product. | Limited to phenols with a free para position. Reaction can be influenced by pH. |
| Silylating Agents (e.g., MSTFA, MTBSTFA) | GC-MS | Phenols, Alcohols, Carboxylic Acids, Amines | Anhydrous, 60-100°C, 5-60 min | TMS derivatives are sensitive to moisture. | Effective for a wide range of functional groups. Produces volatile derivatives suitable for GC-MS. | Requires anhydrous conditions. Derivatives can be unstable. |
| Acylating Agents (e.g., Acetic Anhydride, Benzoyl Chloride) | GC-MS, LC-MS | Phenols, Alcohols, Amines | Varies (can be catalyzed by base) | Generally stable | Derivatives are often more stable than silyl derivatives. Can introduce a UV-active or fluorescent tag. | Reagents can be corrosive and moisture-sensitive. |
| Dansyl Chloride | LC-MS, HPLC-Fluorescence | Phenols, Primary and Secondary Amines | Alkaline pH, room temperature to 60°C | Good | Introduces a fluorescent and easily ionizable group, significantly enhancing sensitivity.[1] | Not specific to phenols; reacts with other nucleophiles. |
For Amino Compounds
Primary and secondary amines are frequently derivatized to improve their chromatographic retention and detection.
Table 2: Comparison of Derivatization Reagents for Amino Compounds
| Derivatization Agent | Analytical Technique | Target Analytes | Reaction Conditions | Derivative Stability | Key Advantages | Limitations |
| Ampyrone (4-Aminoantipyrine) | LC-MS | Some aromatic amines | Aqueous, mild pH, room temperature | Moderate | Can react with certain aromatic amines. | Not a general reagent for primary and secondary amines. |
| Dansyl Chloride | LC-MS, HPLC-Fluorescence | Primary and Secondary Amines, Phenols | Alkaline pH, room temperature to 60°C | Good | High reaction efficiency and significant signal enhancement in MS.[1] Well-established reagent. | Reacts with phenols as well. |
| Silylating Agents (e.g., MSTFA, MTBSTFA) | GC-MS | Amines, Alcohols, Carboxylic Acids, Phenols | Anhydrous, 60-100°C, 5-60 min | TMS derivatives are sensitive to moisture. | Broad applicability to various functional groups. | Requires anhydrous conditions. |
| Chloroformates (e.g., Isobutyl Chloroformate) | GC-MS | Primary and Secondary Amines | Aqueous or organic solvent, often with a base | Good | Rapid reaction. Derivatives are stable. | Can form multiple derivatives with some analytes. |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Primary Amines | Aqueous, room temperature, requires a thiol co-reagent | Derivatives can be unstable. | Rapid and specific for primary amines. | Derivatives are not stable over long periods. Does not react with secondary amines. |
Performance Data
Quantitative performance data is crucial for selecting the appropriate derivatization reagent. The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for phenolic compounds using various analytical methods, including those with derivatization. While direct comparative data for this compound against all other reagents in a single study is limited, this table provides a general overview of achievable sensitivities.
Table 3: Typical Limits of Detection (LOD) and Quantification (LOQ) for Phenolic Compounds
| Analytical Method | Derivatization Reagent | Analyte Example | LOD | LOQ | Reference |
| LC-MS/MS | None | Various Phenolic Compounds | 7.5 - 158.3 ng/mL | - | [2] |
| HPLC | None | Various Phenolic Compounds | < 1 µg/mL | - | [3] |
| LC-MS | Dansyl Chloride | Phenols and Amines | - | - | [1] |
| GC-MS | Perfluorooctanoyl chloride | Phenol | 1 mg/L | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization.
Protocol 1: Derivatization of Phenols with Ampyrone for LC-MS Analysis
This protocol is a representative procedure for the derivatization of phenolic compounds in an aqueous sample.
Materials:
-
Sample containing phenolic analytes
-
Ampyrone solution (e.g., 20 mg/mL in water)
-
This compound internal standard solution (of known concentration)
-
Ammonium hydroxide solution (e.g., 2 M)
-
Potassium ferricyanide solution (e.g., 8% w/v in water)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium sulfate (anhydrous)
-
LC-MS grade solvent for reconstitution (e.g., methanol/water mixture)
Procedure:
-
To 10 mL of the aqueous sample, add a known amount of this compound internal standard.
-
Adjust the pH of the sample to approximately 10 with ammonium hydroxide solution.
-
Add 100 µL of Ampyrone solution and mix well.
-
Add 100 µL of potassium ferricyanide solution and mix immediately. The solution should develop a color.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
Extract the derivatized product by adding 5 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the phases to separate and collect the organic layer. Repeat the extraction twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of LC-MS grade solvent for analysis.
Protocol 2: Derivatization of Phenols and Amines with Dansyl Chloride for LC-MS Analysis
This protocol describes a general procedure for derivatizing analytes with primary or secondary amine and phenolic hydroxyl groups.
Materials:
-
Sample containing analytes
-
Dansyl chloride solution (e.g., 10 mg/mL in acetone or acetonitrile)
-
Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5)
-
Formic acid (for reaction quenching)
-
LC-MS grade solvents for dilution
Procedure:
-
To 50 µL of the sample, add 50 µL of sodium bicarbonate buffer.
-
Add 100 µL of dansyl chloride solution and vortex thoroughly.
-
Incubate the mixture at 60°C for 30 minutes.
-
Quench the reaction by adding 10 µL of formic acid.
-
Centrifuge the sample to pellet any precipitate.
-
Dilute the supernatant with an appropriate LC-MS grade solvent before injection.
Visualizing the Workflow
Diagrams can help clarify the experimental process and the logic behind the selection of a derivatization strategy.
Caption: A typical experimental workflow for the derivatization and analysis of phenols using Ampyrone.
Caption: The logical relationship of derivatization to enhance mass spectrometry signal.
Conclusion
The choice of derivatization reagent is a critical step in the development of robust and sensitive analytical methods for phenols and amines. Ampyrone remains a valuable reagent for the selective derivatization of certain phenols, and its deuterated form, this compound, is an ideal internal standard for achieving high accuracy and precision in quantitative LC-MS analysis. However, for broader applicability to a wider range of phenols and amines, and for achieving the highest sensitivity, reagents like dansyl chloride offer significant advantages. The selection of the optimal reagent and method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the analyte, the sample matrix, and the available instrumentation.
References
Safety Operating Guide
Navigating the Safe Disposal of Ampyrone-d3: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ampyrone-d3, ensuring the protection of personnel and the environment. This compound, a deuterated form of Ampyrone (4-Aminoantipyrine), should be handled with the same precautions as its non-deuterated counterpart due to their similar chemical and toxicological profiles.
Hazard Profile of Ampyrone
Ampyrone is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects.[1] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Adherence to proper disposal protocols is therefore mandatory to mitigate these risks.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2][3] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound. This protocol is based on general guidelines for hazardous chemical waste disposal and information from safety data sheets for Ampyrone.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE. This includes:
-
In cases of potential dust or aerosol formation, a suitable respirator should be used.[1]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated and labeled hazardous liquid waste container.
3. Container Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard")
-
The accumulation start date
-
The name of the principal investigator or lab group
-
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[1][4]
-
Ensure the storage area is away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[4][5] This is to prevent environmental contamination, particularly to aquatic ecosystems.[1][5]
Experimental Protocol Reference:
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the disposal procedure itself is a critical safety protocol. The steps outlined above are derived from standard laboratory safety practices and information contained within the safety data sheets for the parent compound, Ampyrone.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Ampyrone-d3
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ampyrone-d3, a deuterated analog of Ampyrone. The following procedural guidance is based on the safety data for Ampyrone, as this compound is expected to have similar chemical and toxicological properties.
Hazard Identification and Personal Protective Equipment (PPE)
Ampyrone is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to proper safety protocols is crucial. The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | To protect against splashes and airborne particles.[1][3] |
| Hand Protection | Protective gloves (e.g., Nitrile rubber) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | To protect against skin exposure.[1] |
| Respiratory Protection | Suitable respirator (e.g., NIOSH/MSHA approved) | To be used in case of inadequate ventilation or when dust/aerosols may be generated.[3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is critical to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[1] Follow all federal, state, and local regulations. |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed, labeled container and dispose of as chemical waste according to institutional guidelines. |
| Empty Containers | Triple rinse with a suitable solvent. Dispose of the rinsate as chemical waste. The empty container can then be disposed of according to local regulations. |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
